Etilefrine Hydrochloride
Description
See also: Etilefrine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNROWWHOBZQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
709-55-7 (Parent) | |
| Record name | Etilefrine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045322 | |
| Record name | Etilefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-17-9, 534-87-2 | |
| Record name | Etilefrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etilefrine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etilefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |
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| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETILEFRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Etilefrine Hydrochloride on Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the mechanism of action of etilefrine hydrochloride, a synthetic sympathomimetic amine used for the treatment of orthostatic hypotension. It details the drug's interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the resulting physiological effects. This guide includes summaries of quantitative data, detailed experimental protocols for assessing receptor binding and function, and visualizations of key pathways and workflows to support advanced research and drug development.
Introduction
This compound is a direct-acting sympathomimetic agent primarily indicated for the management of hypotension, particularly of orthostatic nature.[1][2] Structurally a substituted phenethylamine, etilefrine mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][3] Its therapeutic efficacy stems from its ability to stimulate the cardiovascular system by interacting with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system.[1][4] This guide elucidates the molecular pharmacology of etilefrine, focusing on its specific actions on adrenergic receptor subtypes and the downstream signaling pathways it modulates.
Adrenergic Receptor Interaction and Selectivity
Etilefrine's primary mechanism of action is the stimulation of both α- and β-adrenergic receptors.[2] The available literature indicates that it functions as a selective agonist for α1 and β1 adrenergic receptors, with some evidence of minor activity at β2 receptors.[5][6][7]
-
α1-Adrenergic Receptors: Located on vascular smooth muscle cells, the stimulation of α1 receptors by etilefrine is a key component of its pressor effect.[1][8] This interaction leads to smooth muscle contraction, causing vasoconstriction of arterioles and veins.[5][9] The resulting increase in peripheral vascular resistance contributes significantly to the elevation of systemic blood pressure.[1][6]
-
β1-Adrenergic Receptors: These receptors are predominantly found in cardiac tissue.[1] Etilefrine's agonism at β1 receptors leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][5] This enhances cardiac output, which, in conjunction with increased peripheral resistance, produces a robust and sustained increase in blood pressure.[1][6]
-
β2-Adrenergic Receptors: While the primary effects are mediated through α1 and β1 receptors, some in vitro studies suggest etilefrine has a much lower affinity for β2 adrenoreceptors compared to β1.[3]
Quantitative Pharmacological Data
Specific binding affinity (Ki/Kd) and functional potency (EC50) values for etilefrine at various adrenergic receptor subtypes are not extensively reported in publicly available literature. However, to provide a quantitative context for adrenergic pharmacology, the following table presents representative data for well-characterized endogenous and synthetic adrenergic agonists.
Table 1: Representative Binding Affinities (Ki) and Functional Potencies (EC50) of Common Adrenergic Agonists
Note: This table provides illustrative data for reference and does not contain experimentally determined values for Etilefrine.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| Epinephrine | α1A | 1.6 | 0.5 (IP-1 Accumulation) |
| β1 | 38 | 2.1 (cAMP Accumulation) | |
| β2 | 27 | 1.3 (cAMP Accumulation) | |
| Norepinephrine | α1A | 3.2 | 2.5 (IP-1 Accumulation) |
| β1 | 63 | 10 (cAMP Accumulation) | |
| β2 | 1100 | 70 (cAMP Accumulation) | |
| Phenylephrine | α1A | 25 | 20 (IP-1 Accumulation) |
| β1 | >10,000 | >10,000 (cAMP Accumulation) | |
| β2 | >10,000 | >10,000 (cAMP Accumulation) |
Data are representative values compiled from various pharmacological databases and are intended for comparative purposes only.
Intracellular Signaling Pathways
Etilefrine initiates distinct downstream signaling cascades upon binding to α1 and β1 adrenergic receptors. An additional pathway involving AMPK/Akt has also been identified.
α1-Adrenergic Receptor Signaling
The α1 receptor is coupled to the Gq family of G proteins.[4] Agonist binding by etilefrine initiates a cascade that increases intracellular calcium.
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Gq Protein Activation: Etilefrine binding induces a conformational change in the α1 receptor, activating the associated Gq heterotrimeric G protein.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Release and PKC Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular substrates, leading to smooth muscle contraction.[4]
β1-Adrenergic Receptor Signaling
The β1 receptor is coupled to the Gs family of G proteins.[4] Its activation by etilefrine leads to an increase in intracellular cyclic AMP (cAMP).
-
Gs Protein Activation: Etilefrine binding to the β1 receptor activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
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PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
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Cellular Response: PKA phosphorylates key targets in cardiomyocytes, such as L-type calcium channels and phospholamban, which results in increased intracellular Ca2+ influx during action potentials and enhanced sarcoplasmic reticulum Ca2+ cycling. These events collectively increase the force (inotropic) and rate (chronotropic) of cardiac contraction.[4]
Modulation of AMPK/Akt Pathway
Recent evidence suggests etilefrine can also bidirectionally regulate the AMPK/Akt signaling pathway.[6][7] In PC-3 and 293T cells, etilefrine (10 μM) has been shown to significantly activate AMP-activated protein kinase (AMPK) by increasing phosphorylation at Thr172, while simultaneously inhibiting Akt phosphorylation at Ser473.[6][7] AMPK is a key cellular energy sensor that, when activated, shifts metabolism towards energy production.[10][11] The inhibition of Akt, a central node for cell growth and survival, suggests a complex interplay between etilefrine's adrenergic actions and core metabolic regulatory pathways.
Experimental Protocols
Protocol: Adrenergic Receptor Radioligand Competition Binding Assay
This protocol describes a representative method for determining the binding affinity (Ki) of etilefrine for a specific adrenergic receptor subtype (e.g., α1A) expressed in a cell line.[2][8][12][13]
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Membrane Preparation:
-
Harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., phentolamine for α1 receptors) for non-specific binding.
-
50 µL of this compound at various concentrations (e.g., 10-11 M to 10-4 M).
-
50 µL of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a fixed concentration near its Kd value.
-
100 µL of the prepared cell membrane suspension (typically 50-120 µg protein).
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat.
-
Add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of etilefrine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Isolated Aortic Ring Functional Assay
This protocol provides a representative method to assess the vasoconstrictor (functional agonist) activity of etilefrine on α1-adrenergic receptors in vascular tissue.[1][3][14][15]
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved ethical guidelines.
-
Quickly excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in width.
-
The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the experimental design.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing PSS.
-
Maintain the PSS at 37°C and continuously bubble it with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 40-60 minutes under a determined optimal passive tension (e.g., 1.5 g).
-
Replace the PSS in the bath every 15-20 minutes.
-
Test tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Rings that do not show a robust contraction are discarded.
-
Wash out the KCl and allow the rings to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add etilefrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 3x10-4 M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of etilefrine.
-
Express the contraction as a percentage of the maximum response obtained with KCl or the maximum response to etilefrine itself.
-
Plot the percentage contraction against the log concentration of etilefrine.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect/efficacy).
-
Integration of Molecular Actions and Physiological Effects
The molecular actions of etilefrine at α1 and β1 receptors synergize to produce its primary therapeutic effect: an increase in systemic blood pressure. The vasoconstriction mediated by α1 receptors increases total peripheral resistance, while the β1-mediated increase in heart rate and contractility boosts cardiac output.
Conclusion
This compound exerts its antihypotensive effects through a dual mechanism involving the agonism of α1 and β1 adrenergic receptors.[1] Stimulation of α1 receptors leads to vasoconstriction and increased peripheral resistance, while β1 receptor activation enhances cardiac output.[5] These synergistic actions effectively raise systemic blood pressure. Furthermore, emerging data indicates a potential role for etilefrine in modulating fundamental cellular metabolic pathways like the AMPK/Akt system, suggesting a broader pharmacological profile than previously understood.[6] The experimental frameworks detailed herein provide a basis for further investigation into the quantitative pharmacology and cellular mechanisms of etilefrine and related sympathomimetic compounds.
References
- 1. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
An In-depth Technical Guide to the Pharmacological Profile of Etilefrine as a Sympathomimetic Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine is a synthetic sympathomimetic amine widely utilized in the management of hypotensive states. Its therapeutic effect is primarily attributed to its direct agonist activity at adrenergic receptors, leading to cardiovascular responses that correct hypotension. This technical guide provides a comprehensive overview of the pharmacological profile of etilefrine, detailing its mechanism of action, receptor binding affinity, functional potency, and in vivo hemodynamic effects. The document includes detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular and physiological actions.
Introduction
Etilefrine is a member of the phenethylamine class of drugs and acts as a direct-acting sympathomimetic agent.[1][2] It is structurally related to endogenous catecholamines like epinephrine and norepinephrine. Clinically, it is employed to treat orthostatic hypotension and other forms of low blood pressure.[2] The primary mechanism of action of etilefrine involves the stimulation of the sympathetic nervous system through its interaction with adrenergic receptors, specifically α and β subtypes.[1][3] This guide will delve into the specific pharmacological characteristics of etilefrine, providing quantitative data and detailed experimental contexts.
Mechanism of Action
Etilefrine exerts its pharmacological effects by directly binding to and activating adrenergic receptors. Its primary targets are the α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[2]
-
α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasoconstriction. This action increases peripheral vascular resistance, a key factor in elevating systemic blood pressure.[1][3]
-
β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3] This leads to an overall increase in cardiac output, further contributing to the rise in blood pressure.
Quantitative Pharmacology
A precise understanding of a drug's interaction with its receptors is fundamental to its pharmacological profiling. This section summarizes the available quantitative data on etilefrine's binding affinity and functional potency at adrenergic receptors.
Adrenergic Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher binding affinity.
Table 1: Etilefrine Adrenergic Receptor Binding Affinity
| Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) | Reference |
| α1 | Rabbit iris—ciliary body membranes | [3H]-dihydroergocryptine | Data not available | [Generic protocol] |
| α2 | Data not available | Data not available | Data not available | |
| β1 | Rabbit iris—ciliary body membranes | [3H]-dihydroalprenolol | Data not available | [Generic protocol] |
| β2 | Data not available | Data not available | Data not available |
Functional Potency and Efficacy
Functional assays measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy.
Table 2: Etilefrine Functional Potency and Efficacy
| Receptor Subtype | Assay Type | Measured Response | Test System | EC50 | Emax | Reference |
| α1 | Inositol Phosphate Accumulation | IP3/IP1 production | Cultured rat ventricular myocytes | Data not available | Data not available | [Generic protocol] |
| β1 | cAMP Accumulation | cAMP levels | SK-N-MC cells | Data not available | ~100x less potent than isoproterenol | [4][5] |
| β2 | cAMP Accumulation | cAMP levels | Data not available | Data not available | Data not available |
Note: While it is established that etilefrine is a potent agonist, specific EC50 and Emax values from standardized functional assays are not consistently reported in publicly available literature.
Signaling Pathways
The activation of α1 and β1 adrenergic receptors by etilefrine initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor is a Gq protein-coupled receptor (GPCR). Its activation by etilefrine leads to the following cascade:
β1-Adrenergic Receptor Signaling
The β1-adrenergic receptor is a Gs protein-coupled receptor. Its activation by etilefrine initiates the following cascade:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of etilefrine.
Radioligand Binding Assay (Generic Protocol)
This protocol describes a general method for determining the binding affinity of etilefrine for adrenergic receptors using a filtration-based assay.[6][7]
-
Membrane Preparation: Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]
-
Assay Procedure: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) and increasing concentrations of unlabeled etilefrine. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[6][7]
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of etilefrine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
cAMP Functional Assay (Generic Protocol)
This protocol outlines a general method for assessing the functional potency of etilefrine at Gs-coupled β-adrenergic receptors by measuring intracellular cyclic AMP (cAMP) accumulation.[4][8]
-
Cell Culture and Treatment: Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density. The cells are then treated with varying concentrations of etilefrine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]
-
Data Analysis: The cAMP levels are plotted against the concentration of etilefrine, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5]
Inositol Phosphate Functional Assay (Generic Protocol)
This protocol describes a general method for evaluating the functional potency of etilefrine at Gq-coupled α1-adrenergic receptors by measuring the accumulation of inositol phosphates (IPs).[9][10]
-
Cell Labeling and Stimulation: Cells expressing the α1-adrenergic receptor are pre-labeled with [3H]-myo-inositol. After washing, the cells are stimulated with different concentrations of etilefrine in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).[10]
-
IP Extraction and Separation: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted and separated using anion-exchange chromatography.[10]
-
Quantification and Data Analysis: The radioactivity in the fractions corresponding to the different inositol phosphates is measured by liquid scintillation counting. The amount of total inositol phosphates or specifically IP1 is plotted against the etilefrine concentration to determine the EC50 and Emax.[9]
In Vivo Hemodynamic Studies
The ultimate pharmacological effect of etilefrine is its ability to raise blood pressure in vivo. This is assessed through hemodynamic studies in animal models and humans.
Table 3: In Vivo Hemodynamic Effects of Etilefrine
| Species | Dose | Route of Administration | Key Hemodynamic Changes | Reference |
| Dog | 0.1 mg/kg | Intravenous | ↑ Blood Pressure, ↑ Heart Rate | [3] |
| Human | 1-8 mg (infusion) | Intravenous | ↑ Pulse Rate, ↑ Cardiac Output, ↑ Stroke Volume, ↑ Mean Arterial Pressure | [11] |
| Human | 2 mg | Intravenous | ↑ Mean Arterial Pressure, ↑ Cardiac Index | [12] |
Animal Hemodynamic Study Protocol (Generic)
This protocol provides a general framework for assessing the hemodynamic effects of etilefrine in an anesthetized dog model.
-
Animal Preparation: A suitable animal model, such as a beagle dog, is anesthetized. Catheters are surgically placed in a femoral artery for direct blood pressure measurement and in a femoral vein for drug administration. ECG leads are attached to monitor heart rate and rhythm.
-
Experimental Procedure: After a stabilization period, baseline hemodynamic parameters are recorded. Etilefrine is then administered intravenously, often in increasing doses. Hemodynamic parameters, including systolic, diastolic, and mean arterial pressure, as well as heart rate, are continuously monitored and recorded.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose of etilefrine. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Etilefrine is a direct-acting sympathomimetic amine with primary agonist activity at α1 and β1 adrenergic receptors. Its pharmacological action of increasing peripheral vascular resistance and cardiac output makes it an effective agent for the treatment of hypotension. This guide has provided a detailed overview of its pharmacological profile, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. The provided diagrams of signaling pathways and experimental workflows serve to visually summarize the key concepts. Further research to obtain more precise quantitative data on its receptor binding and functional potency would be beneficial for a more complete understanding of its pharmacology.
References
- 1. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Synthesis and Purification of Etilefrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of etilefrine hydrochloride, a sympathomimetic amine used for the management of hypotension. The document details the core synthetic pathway, purification methodologies, and the underlying signaling mechanisms of the compound's activity.
Chemical Synthesis of this compound
The predominant synthetic route to this compound is a two-step process commencing from α-bromo-m-hydroxyacetophenone. This process involves an amination reaction followed by a catalytic hydrogenation to yield the final product.
Synthesis Pathway
The synthesis proceeds as follows:
-
Amination: α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine to form the intermediate, α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride.
-
Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to remove the benzyl protecting group and reduce the ketone, yielding etilefrine, which is subsequently isolated as the hydrochloride salt.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Amination of α-bromo-m-hydroxyacetophenone
This procedure is based on the method described in patent CN101921198A.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve α-bromo-m-hydroxyacetophenone in a solvent such as ethanol, ether, or benzene. The suggested weight ratio of α-bromo-m-hydroxyacetophenone to solvent is between 1:5 and 1:20.[1]
-
Addition of Reagent: While stirring the solution, add N-ethylbenzylamine at a controlled temperature of 10-20°C. The molar ratio of α-bromo-m-hydroxyacetophenone to N-ethylbenzylamine is typically 1:1 to 1:1.2.[1]
-
Reaction: Maintain the reaction mixture at this temperature for 3-6 hours.[1]
-
Isolation of Intermediate: After the reaction is complete, add a hydrochloric acid solution to adjust the pH to 0.5-1.5. Cool the mixture to below 10°C to precipitate the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride. The precipitate is then collected by filtration and washed.[1]
Step 2: Catalytic Hydrogenation
This procedure is also based on the method described in patent CN101921198A.[1]
-
Reaction Setup: Dissolve the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride intermediate in an alcohol solvent, such as methanol or ethanol. The weight ratio of the intermediate to the solvent is between 1:5 and 1:20.[1]
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Purge the reaction vessel with nitrogen and then introduce hydrogen gas. The reaction is carried out at a temperature of 30-40°C and a pressure not exceeding 0.05 MPa for 12-24 hours.[1]
-
Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of this compound. The crystals are collected by filtration and washed.[1]
Synthesis Data
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Amination | α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride | > 90 | > 95 |
| 2. Catalytic Hydrogenation | This compound (Crude) | > 90 | > 98 |
Purification of this compound
The primary method for the purification of this compound is recrystallization. This technique is effective in removing process-related impurities and achieving the high purity required for a pharmaceutical active ingredient.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alcohols such as ethanol or methanol are commonly used.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent with stirring.
-
Decolorization (Optional): If colored impurities are present, activated carbon may be added to the hot solution, followed by hot filtration to remove the carbon.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification Data
The efficiency of recrystallization can be evaluated by the yield and the improvement in purity.
| Process | Product | Yield (%) | Purity (HPLC, %) |
| Recrystallization | Pure this compound | 85 - 95 | > 99.8 |
Note: A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.81% by HPLC.
Mechanism of Action: Signaling Pathways
Etilefrine is a direct-acting sympathomimetic agent that stimulates both α1 and β1 adrenergic receptors.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to vasoconstriction.
Caption: α1-Adrenergic receptor signaling pathway.
β1-Adrenergic Receptor Signaling
Stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, primarily in the heart, leads to increased heart rate and contractility.
Caption: β1-Adrenergic receptor signaling pathway.
Conclusion
The synthesis of this compound is a well-established process that can achieve high yields and purity through a two-step synthetic route followed by recrystallization. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. The data and diagrams presented in this guide offer a comprehensive technical resource for this purpose.
References
Etilefrine Hydrochloride: A Technical Guide to its Interaction with Alpha-1 and Beta-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilefrine hydrochloride is a direct-acting sympathomimetic amine that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and functional outcomes associated with etilefrine's agonistic activity at these two receptor subtypes. The document summarizes available quantitative data, details relevant experimental protocols for assessing receptor binding and function, and provides visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Introduction
This compound is a synthetic amine derivative of phenylephrine, clinically utilized for the management of hypotensive states, particularly orthostatic hypotension.[2] Its therapeutic efficacy stems from its ability to mimic the actions of endogenous catecholamines, norepinephrine and epinephrine, at adrenergic receptors. By activating both α₁ and β₁ receptors, etilefrine induces a dual physiological response: vasoconstriction of peripheral blood vessels to increase systemic vascular resistance and an increase in cardiac chronotropy (heart rate) and inotropy (contractility), leading to enhanced cardiac output.[2][3] A thorough understanding of its receptor-specific interactions and downstream signaling is crucial for its appropriate clinical application and for the development of novel therapeutics targeting the adrenergic system.
Interaction with Alpha-1 Adrenergic Receptors
Etilefrine acts as an agonist at α₁-adrenergic receptors, which are predominantly located on the postsynaptic membranes of vascular smooth muscle cells.[3] Activation of these receptors is the primary mechanism by which etilefrine induces vasoconstriction.
Quantitative Data: Receptor Binding and Functional Potency
A comprehensive search of publicly available pharmacological databases and literature reviews did not yield specific quantitative data for the binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) of this compound at alpha-1 adrenergic receptors. This represents a notable gap in the publicly accessible data for this compound. The table below is provided as a template for such data.
| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Line | Reference |
| Kᵢ | Not Available | α₁ | Not Available | |
| EC₅₀ | Not Available | α₁ | Not Available | |
| Eₘₐₓ | Not Available | α₁ | Not Available |
Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[4] The binding of etilefrine to the α₁-receptor initiates a conformational change, leading to the activation of the Gq protein. This triggers a well-defined downstream signaling cascade.[5]
Experimental Protocols
This protocol is designed to determine the binding affinity (Kᵢ) of etilefrine for the α₁-adrenergic receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of etilefrine by measuring its ability to displace a known radiolabeled antagonist from α₁-adrenergic receptors.
-
Materials:
-
Cell membranes expressing α₁-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver).
-
Radiolabeled antagonist (e.g., [³H]-Prazosin).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., high concentration of phentolamine).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-Prazosin and varying concentrations of etilefrine.
-
In parallel, incubate membranes with [³H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the etilefrine concentration to obtain an IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in inducing smooth muscle contraction.
-
Objective: To quantify the vasoconstrictor effect of etilefrine on isolated arterial tissue.
-
Materials:
-
Rat thoracic aorta.
-
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).
-
Organ bath system with isometric force transducers.
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
Excise the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g).
-
Construct a cumulative concentration-response curve by adding increasing concentrations of etilefrine to the organ bath.
-
Record the isometric tension developed by the aortic rings at each concentration.
-
Plot the contractile response against the logarithm of the etilefrine concentration.
-
Determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal contractile response) from the resulting sigmoidal curve.
-
Interaction with Beta-1 Adrenergic Receptors
Etilefrine's agonism at β₁-adrenergic receptors, located primarily in the heart, is responsible for its positive chronotropic and inotropic effects.[1]
Quantitative Data: Receptor Binding and Functional Potency
| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Line | Reference |
| Kᵢ | Not Available | β₁ | Not Available | |
| EC₅₀ | Not Available | β₁ | Not Available | |
| Eₘₐₓ | Not Available | β₁ | Not Available |
Signaling Pathway
Beta-1 adrenergic receptors are coupled to the Gs family of G-proteins.[6] Etilefrine binding initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]
Experimental Protocols
This functional assay quantifies the ability of etilefrine to stimulate the production of the second messenger cAMP.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in stimulating cAMP production in cells expressing β₁-adrenergic receptors.
-
Materials:
-
Cultured cells expressing β₁-adrenergic receptors (e.g., HEK293 or CHO cells).
-
This compound solutions of varying concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
-
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of etilefrine for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable assay kit.
-
Plot the cAMP concentration against the logarithm of the etilefrine concentration.
-
Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.
-
This ex vivo model allows for the assessment of etilefrine's direct effects on cardiac chronotropy and inotropy.
-
Objective: To measure the positive chronotropic and inotropic effects of etilefrine on an isolated mammalian heart.
-
Materials:
-
Rat or guinea pig heart.
-
Langendorff apparatus.
-
Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).
-
Intraventricular balloon catheter connected to a pressure transducer.
-
ECG electrodes.
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
Excise the heart and mount it on the Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Attach ECG electrodes to record heart rate.
-
Allow the heart to stabilize.
-
Infuse increasing concentrations of etilefrine into the perfusion solution.
-
Record changes in heart rate (chronotropy) and left ventricular developed pressure (inotropy).
-
Plot the changes in these parameters against the logarithm of the etilefrine concentration to generate dose-response curves and determine EC₅₀ values.
-
Experimental Workflows
The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like etilefrine at adrenergic receptors.
Conclusion
This compound is a clinically relevant sympathomimetic agent that exerts its therapeutic effects through the dual agonism of α₁ and β₁ adrenergic receptors. Its action on α₁ receptors leads to vasoconstriction via the Gq-PLC-IP₃/DAG pathway, while its stimulation of β₁ receptors enhances cardiac function through the Gs-adenylyl cyclase-cAMP pathway. While its qualitative mechanism of action is well-understood, there is a clear need for publicly accessible, quantitative pharmacological data (Kᵢ, EC₅₀, Eₘₐₓ) to allow for a more precise understanding of its receptor interactions. The experimental protocols detailed in this guide provide a framework for obtaining such data, which would be invaluable for future research and development in the field of cardiovascular pharmacology.
References
- 1. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Navigating the Preclinical Journey of Etilefrine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine, a sympathomimetic amine, is clinically utilized for the management of hypotensive states. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for the successful translation of this therapeutic agent to clinical practice and for the development of novel formulations. This in-depth technical guide synthesizes the available data on the pharmacokinetics and metabolism of etilefrine in key preclinical species, providing researchers with a comprehensive resource to inform their drug development programs. While extensive quantitative data in common preclinical models is not widely available in publicly accessible literature, this guide consolidates the existing knowledge to provide a foundational understanding.
I. Pharmacokinetics of Etilefrine in Preclinical Models
The pharmacokinetic profile of etilefrine has been partially characterized in rodent models. The available data, primarily from studies in rats, offers insights into its bioavailability and absorption characteristics. Comprehensive pharmacokinetic data in other common preclinical species, such as dogs, is notably limited in the published literature.
Data Presentation: Pharmacokinetic Parameters in Rats
A study in rats provides comparative bioavailability data for different routes of administration.[1]
| Parameter | Intravenous (IV) | Intragastric (Oral) | Buccal |
| Absolute Bioavailability (%) | 100 | < 10 | > 20 |
Data sourced from a study on the absorption behavior of etilefrine after buccal administration in rats.[1]
II. Metabolism of Etilefrine in Preclinical Models
The biotransformation of etilefrine is a critical determinant of its efficacy and duration of action. While detailed metabolite profiling in preclinical species is not extensively documented, studies in humans provide significant insights that are likely to be relevant to preclinical models. The primary metabolic pathways identified are conjugation and, to a lesser extent, oxidation.
Identified Metabolic Pathways:
Based on human studies, the main metabolic transformations of etilefrine include:
-
Sulfuric Acid Conjugation: The principal metabolic route involves the conjugation of the phenolic hydroxyl group with sulfuric acid, forming the sulfuric acid ester of etilefrine.[2] This is a common pathway for phenolic compounds.
-
Formation of Tetrahydroisoquinolines: Two isomeric tetrahydroisoquinoline derivatives have been identified as basic metabolites. These are thought to be formed through a condensation reaction of etilefrine with formaldehyde. These metabolites are excreted in both their free form and as conjugates with sulfuric acid.[2]
-
Oxidative Deamination: A minor metabolic pathway involves the oxidative deamination of the ethylamino side chain, leading to the formation of the corresponding hydroxymandelic acid.[1]
The metabolic pattern suggests that etilefrine, having a hydroxyl group in the meta-position of the benzene ring, is predominantly metabolized via conjugation, in contrast to para-hydroxylated phenylalkylamines which are mainly deaminated.[1]
Mandatory Visualization: Metabolic Pathway of Etilefrine
Caption: Proposed metabolic pathway of etilefrine.
III. Experimental Protocols
Detailed experimental protocols for etilefrine ADME studies are not extensively published. The following sections provide representative methodologies for key in vivo and in vitro experiments based on general principles and available information for similar compounds.
A. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of etilefrine following intravenous and oral administration in rats.
Experimental Workflow Visualization
References
An In-depth Technical Guide to Etilefrine Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of etilefrine hydrochloride, a direct-acting sympathomimetic agent. The document details its molecular structure, physicochemical properties, and pharmacological mechanism of action, with a focus on its interaction with adrenergic receptors and downstream signaling pathways. Detailed experimental protocols for its analysis and in-vitro assessment are also provided to support further research and development.
Molecular Structure and Identification
This compound is a synthetic sympathomimetic amine, structurally related to phenylephrine.[1] Its chemical structure consists of a phenol ring substituted with a 2-(ethylamino)-1-hydroxyethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility.
The IUPAC name for the active moiety is (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol.[2] As a hydrochloride salt, its full IUPAC name is 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride.[3]
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | [3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 217.69 g/mol | [1][3][5] |
| CAS Number | 943-17-9 | [4][5][6] |
| Canonical SMILES | CCNCC(C1=CC(=CC=C1)O)O.Cl | [1] |
| InChI Key | KTNROWWHOBZQGK-UHFFFAOYSA-N | [1][7] |
Physicochemical Properties
Etilefrine HCl is a white to off-white crystalline powder.[4][5][6] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 117 - 123 °C | [5] |
| Solubility | Freely soluble in water, soluble in ethanol (96%). | [6] |
| Water Solubility | 13.8 mg/mL (Predicted) | [7][8] |
| logP | 0.01 (Predicted) | [7][8] |
| pKa (Strongest Acidic) | 9.1 (Predicted) | [7][8] |
| pKa (Strongest Basic) | 9.73 (Predicted) | [7][8] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Storage | Store at room temperature or 4°C, sealed, away from moisture. | [4] |
Pharmacological Properties and Mechanism of Action
Etilefrine is a direct-acting sympathomimetic agent with a high affinity for α₁- and β₁-adrenergic receptors.[2][9] Its therapeutic effect, primarily the elevation of blood pressure, is a direct consequence of its dual agonist activity.[10][11]
Adrenergic Receptor Stimulation
-
α₁-Adrenergic Receptor Agonism : Stimulation of α₁-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[10][12] This action increases peripheral vascular resistance, which is a primary contributor to the elevation of systemic blood pressure.[5][10]
-
β₁-Adrenergic Receptor Agonism : Etilefrine also stimulates β₁-adrenergic receptors in the heart.[10][12] This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), leading to an overall increase in cardiac output.[2][10]
The combined effects of increased peripheral resistance and enhanced cardiac output result in a robust and sustained improvement in blood pressure, making it effective for treating hypotensive states like orthostatic hypotension.[10][11][13]
Modulation of AMPK/Akt Pathway
Beyond its primary adrenergic activity, etilefrine has been shown to bidirectionally regulate the AMPK/Akt signaling pathway.[4] In PC-3 and 293T cells, treatment with etilefrine (10 μM) leads to a significant increase in the phosphorylation of AMPKα at Thr172 and an inhibition of Akt phosphorylation at Ser473.[4] This suggests that etilefrine activates AMPK while inhibiting the Akt pathway, a mechanism that may be relevant in cardiovascular research beyond its pressor effects.[4]
References
- 1. Fher Brand of this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Etilefrine - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 943-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Discovery and Pharmacological Journey of Etilefrine in Hypotension Management
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of etilefrine, a sympathomimetic amine used in the management of hypotension. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its pharmacology, key experimental findings, and the evolution of its clinical application.
Discovery and Historical Development
Etilefrine was first described and introduced for medical use by 1949.[1] It is a synthetic sympathomimetic amine, chemically known as 3,β-dihydroxy-N-ethylphenethylamine, and is structurally related to epinephrine and phenylephrine.[1] Marketed under trade names like Effortil, it became a therapeutic option for treating various forms of hypotension, most notably orthostatic hypotension.[1][2]
The development of etilefrine has been marked by numerous clinical investigations to ascertain its efficacy and safety. Early studies focused on its hemodynamic effects, demonstrating its ability to increase cardiac output, stroke volume, and blood pressure.[1] Over the years, its application has been explored in different clinical scenarios, including levodopa-induced orthostatic hypotension, hypotension associated with anesthesia, and vasovagal syncope.[3][4][5] While some studies have shown positive outcomes in stabilizing blood pressure, others, such as the Vasovagal Syncope International Study (VASIS), a double-blind, randomized, placebo-controlled trial, did not find etilefrine to be superior to placebo in preventing vasovagal syncope.[3]
A pivalate ester of etilefrine, etilefrine pivalate, was also developed with the aim of inhibiting first-pass metabolism and improving its oral effectiveness.[6] In a long-term trial, equimolar doses of etilefrine pivalate were found to be almost twice as active as etilefrine in augmenting systolic blood pressure.[6]
Chemical Synthesis
The synthesis of etilefrine hydrochloride can be achieved through a multi-step process. A common method involves the amination of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation to yield etilefrine. The final product is then converted to its hydrochloride salt.
Mechanism of Action and Signaling Pathways
Etilefrine is a direct-acting sympathomimetic agent that functions as an agonist at adrenergic receptors.[7] Its primary therapeutic effects are mediated through the stimulation of α1- and β1-adrenergic receptors, with some activity at β2-adrenergic receptors as well.[1][2][7][8]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[7][9][10]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an increased cardiac output which further contributes to the rise in blood pressure.[7][10]
In vitro studies have suggested that etilefrine has a significantly higher affinity for β1 receptors than for β2 receptors.[1] More recent research has also indicated that etilefrine can modulate the AMPK/Akt pathway, showing activation of AMPKα and inhibition of Akt phosphorylation in certain cell lines.[11]
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. scielo.org.co [scielo.org.co]
- 5. Etilefrine in the treatment of levodopa-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
In-depth review of etilefrine hydrochloride's cardiovascular effects
An In-depth Technical Guide to the Cardiovascular Effects of Etilefrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic sympathomimetic amine used clinically for the management of hypotension, particularly orthostatic hypotension.[1][2] Marketed under trade names like Effortil, it functions as a vasopressor by mimicking the effects of endogenous catecholamines on the cardiovascular system.[2] Its primary therapeutic action is to elevate blood pressure, thereby alleviating symptoms such as dizziness and syncope associated with hypotensive states.[1][2] This technical guide provides a comprehensive review of the cardiovascular effects of etilefrine, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols.
Mechanism of Action
This compound exerts its cardiovascular effects primarily through the stimulation of adrenergic receptors.[1][3] It is a direct-acting sympathomimetic agent with agonist activity at both alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][4][5] This dual agonism results in a coordinated physiological response that increases blood pressure.
-
Alpha-1 Adrenergic Receptor Stimulation : Etilefrine activates α₁-adrenergic receptors located on vascular smooth muscle cells.[1][3] This activation triggers a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[1][4]
-
Beta-1 Adrenergic Receptor Stimulation : Stimulation of β₁-adrenergic receptors, found predominantly in the heart, enhances myocardial contractility (a positive inotropic effect) and increases heart rate (a positive chronotropic effect).[1][3][4] These actions collectively boost cardiac output, further contributing to the rise in blood pressure.[1][4]
Some studies indicate that etilefrine has a much higher affinity for β₁ receptors than for β₂ receptors and a relatively low affinity for α-receptors compared to norepinephrine.[5][6] The combination of increased cardiac output and elevated peripheral resistance produces a robust and sustained improvement in blood pressure.[1]
Signaling Pathways
The binding of etilefrine to α₁ and β₁ receptors initiates distinct intracellular signaling cascades. The diagram below illustrates these pathways in vascular smooth muscle and cardiac muscle cells.
Caption: Adrenergic signaling pathways activated by etilefrine.
Quantitative Cardiovascular Effects
The hemodynamic effects of etilefrine have been quantified in various human and animal studies. Intravenous administration generally leads to increases in pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[5][7] Notably, the effect on peripheral vascular resistance can be dose-dependent; it may fall at lower infusion rates (1-8 mg) and rise at higher dosages.[5][7]
Human Studies
The following tables summarize quantitative data from clinical investigations.
Table 1: Hemodynamic Effects During Aortic Surgery Study Population: 13 patients undergoing aortofemoral bypass operations. Intervention: 2 mg this compound IV to counteract hypotension after aortic cross-clamp release.
| Parameter | Before Etilefrine (Post-Clamp Release) | 2 Mins After Etilefrine | 5 Mins After Etilefrine |
| Mean Arterial Pressure (mmHg) | 71.2 (±10.4) | 92.5 (±12.7) | 90.8 (±12.7) |
| Heart Rate (beats/min) | 85.5 (±13.9) | 88.4 (±13.7) | 86.8 (±14.3) |
| Cardiac Index (L/min/m²) | 2.0 (±0.5) | 2.5 (±0.6) | 2.5 (±0.7) |
| Total Peripheral Resistance (dyn.s.cm⁻⁵) | 1481 (±441) | 1515 (±438) | 1489 (±462) |
| Pulmonary Capillary Wedge Pressure (mmHg) | 7.9 (±4.3) | 10.8 (±4.5) | 10.7 (±4.5) |
| LVSWI (g.m.m⁻²) | 20.2 (±7.8) | 32.2 (±11.1) | 31.4 (±11.8) |
| RVSWI (g.m.m⁻²) | 3.5 (±1.5) | 5.2 (±2.0) | 5.1 (±2.1) |
| Data derived from Retief et al., 1984. Values are mean (±SD). LVSWI: Left Ventricular Stroke Work Index; RVSWI: Right Ventricular Stroke Work Index.[6] |
Table 2: Effects on Spinal Anesthesia-Induced Hypotension Study Population: 40 patients (ASA I or II) scheduled for lower extremity surgery. Intervention: Oral etilefrine 15 mg vs. control, 60 mins before subarachnoid block.
| Parameter | Etilefrine Group (n=20) | Control Group (n=20) | Statistical Significance |
| Incidence of Hypotension | 20% | 30% | Not specified |
| Fall in Systolic Arterial Pressure | Significantly less than control | Greater fall | p < 0.05 |
| Fall in Mean Arterial Pressure | Significantly less than control | Greater fall | p < 0.05 |
| Requirement for IV Etilefrine Rescue | Less than control | More than etilefrine group | p < 0.05 |
| Data derived from Bouaggad et al., 2000. Hypotension defined as a 30% decrease from baseline SAP/MAP or SAP <90 mmHg.[8] |
Table 3: Long-Term Effects of Etilefrine Pivalate on Orthostatic Hypotension Study Population: 60 patients with orthostatic dysregulation. Intervention: 20 mg oral etilefrine pivalate daily for 2-6 months.
| Parameter | Change from Baseline | Statistical Significance |
| Systolic Blood Pressure | +40.3 mmHg | p < 0.01 |
| Blood Pressure Amplitude | +37.5 mmHg | p < 0.01 |
| Heart Rate | Virtually unaltered | Not significant |
| Diastolic Blood Pressure | Unchanged | Not significant |
| Data derived from Haustein, 1981. Effects reached steady state approaching 6 months of therapy.[9] |
Animal Studies
Table 4: Hemodynamic Effects in Animal Models
| Animal Model | Dose & Route | Key Cardiovascular Findings |
| Anesthetized Mongrel Dogs | 0.1 mg/kg IV (single dose) | - Increase in blood pressure and heart rate.[4][10] |
| Anesthetized Dogs (with partial myocardial ischemia) | 0.04 mg/kg IV | - Increased systolic aortic pressure, decreased diastolic aortic pressure, increased heart rate.[11] |
| 0.2 mg/kg IV | - Greater increase in heart rate and cardiac minute volume.[11]- Initial decrease then significant rise in aortic pressure.[11] | |
| New Zealand White Rabbits | 50 µg/kg IV (single dose) | - Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Reduced total peripheral resistance.[4] |
| 200 µg/kg IV (single dose) | - Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Increased total peripheral resistance.[4] | |
| Data derived from MedChemExpress and Z Kardiol, 1980.[4][10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies investigating etilefrine's cardiovascular effects.
Protocol: Management of Hypotension During Aortic Surgery
-
Objective : To assess the efficacy of etilefrine in counteracting the decrease in blood pressure following the release of an aortic cross-clamp.[6]
-
Study Population : 13 patients (ages 48-71) scheduled for elective repair of abdominal aortic aneurysms or aortofemoral occlusion.[6]
-
Methodology :
-
Informed consent was obtained under a protocol approved by the institutional Ethics Committee.[6]
-
Anesthesia was standardized. Hemodynamic monitoring included intra-arterial pressure, central venous pressure, pulmonary capillary wedge pressure (PCWP), and cardiac output via a Swan-Ganz catheter.[6]
-
Baseline hemodynamic measurements were taken approximately 15 minutes before the planned release of the aortic cross-clamp.[6]
-
Measurements were repeated immediately after clamp release.[6]
-
If the Mean Arterial Pressure (MAP) decreased by more than 20% of the pre-release value, 2 mg of this compound was administered intravenously.[6]
-
Hemodynamic measurements were repeated at 2 and 5 minutes post-administration.[6]
-
-
Endpoint : The primary outcome was the change in MAP and other hemodynamic parameters following etilefrine administration.[6]
Protocol: Prevention of Spinal Anesthesia-Induced Hypotension
The workflow for this type of randomized controlled trial is illustrated below.
Caption: Workflow for a clinical trial on etilefrine premedication.
-
Objective : To determine the efficacy of oral etilefrine in preventing hypotension induced by spinal anesthesia.[8]
-
Study Design : A randomized, controlled study.[8]
-
Methodology :
-
Forty ASA grade I or II patients, aged 23-60 years, were enrolled.[8]
-
Patients were randomly allocated into two groups of 20.[8]
-
Etilefrine Group : Received 15 mg of oral etilefrine 60 minutes before the subarachnoid block.[8]
-
Control Group : Received no etilefrine premedication.[8]
-
Spinal anesthesia was administered using 0.5% isobaric bupivacaine.[8]
-
Hypotension was defined as a 30% decrease from baseline systolic or mean arterial pressure, or a systolic value <90 mmHg.[8]
-
Episodes of hypotension were treated with intravenous boluses of etilefrine (2 mg).[8]
-
-
Endpoints : The primary endpoints were the overall incidence of hypotension and the magnitude of the fall in arterial pressure. The secondary endpoint was the total dose of intravenous etilefrine required for rescue.[8]
Summary of Physiological Effects
This compound reliably increases blood pressure through a dual mechanism involving both the heart and the peripheral vasculature. Its stimulation of β₁-receptors enhances cardiac output, while its α₁-agonist activity induces vasoconstriction, increasing peripheral resistance. This combined action makes it an effective agent for treating various forms of hypotension.
The diagram below provides a high-level overview of etilefrine's integrated cardiovascular effects.
Caption: Logical flow of etilefrine's cardiovascular effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Etilefrine - Wikipedia [en.wikipedia.org]
- 6. journals.co.za [journals.co.za]
- 7. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of oral etilefrine premedication on the incidence of hypotension during spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilefrine's Role as an AMPK Activator: A Technical Guide on its Cellular Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a sympathomimetic amine, well-established as an α1 and β1 adrenergic receptor agonist, primarily used in the management of hypotension.[1][2][3][4] Emerging evidence, however, suggests a novel role for Etilefrine in cellular metabolism as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides an in-depth analysis of the current understanding of Etilefrine's function as an AMPK activator, its impact on related signaling pathways, and the experimental basis for these observations. It is important to note that the primary data linking Etilefrine directly to AMPK activation is derived from commercial technical datasheets, and as of this writing, a peer-reviewed publication detailing these specific findings has not been identified.[1][2][3] This guide synthesizes the available data and places it within the broader context of adrenergic signaling and AMPK regulation.
Quantitative Data on Etilefrine's Effect on AMPK and Akt Signaling
The following data summarizes the observed effects of Etilefrine hydrochloride on the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and Akt at Serine 473 (a key activating phosphorylation site) in prostate cancer (PC-3) and human embryonic kidney (293T) cell lines.[1][2]
Table 1: Effect of this compound on AMPKα (Thr172) Phosphorylation [1][2]
| Cell Line | Concentration | Incubation Time | Fold Increase in Phospho-AMPKα (Thr172) vs. Control |
| PC-3 | 10 µM | 1-2 hours | 1.5 - 2.0 |
| 293T | 10 µM | 1-2 hours | 1.5 - 2.0 |
Table 2: Effect of this compound on Akt (Ser473) Phosphorylation [1][2]
| Cell Line | Concentration | Incubation Time | Fold Decrease in Phospho-Akt (Ser473) vs. Control |
| PC-3 | 10 µM | 1-2 hours | 0.2 - 0.4 |
| 293T | 10 µM | 1-2 hours | 0.2 - 0.4 |
Signaling Pathways
Etilefrine exerts its effects through the activation of α1 and β1 adrenergic receptors. The downstream signaling from these receptors can modulate AMPK and Akt pathways. The precise mechanisms of how Etilefrine specifically regulates AMPK are not fully elucidated, but can be hypothesized based on known adrenergic signaling cascades.
Proposed α1-Adrenergic Receptor Signaling to AMPK/Akt
Activation of α1-adrenergic receptors, which are Gq-protein coupled, typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which can activate calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), a known upstream kinase of AMPK.[5]
Proposed β1-Adrenergic Receptor Signaling to AMPK/Akt
β1-adrenergic receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The link between PKA and AMPK is complex and can be inhibitory or activating depending on the cellular context. Some studies suggest PKA can phosphorylate and activate LKB1, an upstream kinase of AMPK.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | α/β-肾上腺素能激动剂 | MCE [medchemexpress.cn]
- 4. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMKKβ is involved in AMP-activated protein kinase activation by baicalin in LKB1 deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the solubility and stability of etilefrine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of Etilefrine Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's physicochemical properties is fundamental to formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the solubility and stability of this compound, a sympathomimetic amine used for the treatment of hypotension.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of etilefrine, chemically designated as (RS)-2-Ethylamino-1-(3-hydroxyphenyl)ethanol monohydrochloride.[1] It presents as a white or almost white crystalline powder or colorless crystals.[1][2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound exhibits a favorable solubility profile in aqueous and polar organic solvents.
Qualitative and Quantitative Solubility Data
The solubility of this compound has been described in various pharmacopeial monographs and scientific literature. A summary of this data is presented in Table 1. The pH of a 10% w/v aqueous solution (1 in 10) is reported to be between 3.8 and 5.8.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Descriptive Term | Quantitative Value (if available) | Reference |
| Water | Very Soluble / Freely Soluble | 13.8 mg/mL (Predicted) | [1][2][3][4] |
| Ethanol (95% or 96%) | Freely Soluble / Soluble | 5 mg/mL | [1][2][3][5] |
| Methylene Chloride | Practically Insoluble | - | [2][3] |
| Diethyl Ether | Practically Insoluble | - | [1] |
| Acetic Acid (100%) | Sparingly Soluble | - | [1] |
| Dimethylformamide (DMF) | - | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | - | 30 mg/mL | [5] |
| PBS (pH 7.2) | - | 10 mg/mL | [5] |
Experimental Protocol: Equilibrium Solubility Determination
The following is a general methodology for determining the equilibrium solubility of a compound like this compound, typically employed in preclinical development.
Objective: To determine the concentration of this compound in a saturated solution in various solvents at a specific temperature.
Materials:
-
This compound API
-
Selected solvents (e.g., water, ethanol, buffers of various pH)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solid: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
Assessing the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.
Intrinsic Stability and Forced Degradation
This compound is known to be sensitive to light, gradually changing color upon exposure.[1] Therefore, it should be stored in tight, light-resistant containers.[1]
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. Such studies expose the drug substance to stress conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[6][7][8]
A key degradation pathway for this compound is oxidation.[9][10] A stability-indicating HPLC method has been developed to separate this compound from its oxidative degradation product, demonstrating the method's specificity.[9][10][11]
Table 2: Summary of Forced Degradation Conditions for Etilefrine HCl
| Stress Condition | Reagent/Details | Outcome | Reference |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Significant degradation observed. | [9][10][11] |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Generally stable or minor degradation. | [7][12] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Generally stable or minor degradation. | [7][12] |
| Thermal | 40°C - 80°C | Degradation is temperature-dependent. | [6][12] |
| Photolytic | UV/Visible Light | Degradation occurs; compound is light-sensitive. | [1][8] |
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol is based on a published method for the determination of this compound in the presence of its oxidative degradation product.[9][10][11]
Objective: To quantify this compound and separate it from its degradation products using a stability-indicating HPLC method.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[9][10][11]
-
Mobile Phase: 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v).[9][10][11]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Forced Degradation Sample Preparation:
-
Oxidative: Dissolve a known amount of this compound in water and add a solution of hydrogen peroxide (e.g., 30%). Heat gently or let stand at room temperature for a specified time to induce degradation. Neutralize or dilute the sample with mobile phase before injection.
-
Acid/Base Hydrolysis: Dissolve the drug in 0.1 M HCl or 0.1 M NaOH and reflux for a set period. Neutralize the solution and dilute with mobile phase.[8]
-
Thermal: Expose the solid drug powder to dry heat (e.g., 70°C) for a specified duration.[12] Dissolve the stressed sample in the mobile phase.
-
Photolytic: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Chromatographic Analysis: Inject equal volumes of the standard, control (unstressed), and stressed samples into the HPLC system.
-
Data Evaluation:
-
Record the chromatograms and determine the retention times. The method cited separated intact etilefrine from its oxidative degradate.[11]
-
Assess the peak purity of the main etilefrine peak in the stressed samples to confirm that it is free from co-eluting degradants.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to the unstressed control.
-
Mechanism of Action & Signaling Pathway
This compound is a direct-acting sympathomimetic agent with agonist activity on both α- and β-adrenergic receptors, specifically targeting α1 and β1 receptors.[13][14][15]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction. This increases peripheral vascular resistance, which in turn elevates blood pressure.[13][16]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors, primarily located in the heart, results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[13][14] This combination boosts cardiac output, further contributing to the rise in blood pressure.
-
AMPK/Akt Pathway Modulation: Etilefrine has also been shown to regulate the AMPK/Akt pathway by increasing the phosphorylation of AMPKα and inhibiting the phosphorylation of Akt, which may be relevant in other cellular contexts.[14]
This guide provides a foundational understanding of the critical physicochemical properties of this compound. The data and protocols herein are intended to support drug development professionals in formulating stable, safe, and effective medicinal products.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound CAS#: 943-17-9 [m.chemicalbook.com]
- 3. 943-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. glpbio.com [glpbio.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. etilefrine | Dosing & Uses | medtigo [medtigo.com]
Methodological & Application
Etilefrine Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine hydrochloride is a synthetic sympathomimetic amine that functions as a direct-acting adrenoceptor agonist with affinity for both α and β-adrenergic receptors.[1][2][3][4][5] Primarily, it demonstrates selectivity for α1 and β1-adrenergic receptors.[1][2][3][4] Its mechanism of action involves the stimulation of these receptors, leading to physiological responses such as vasoconstriction, increased myocardial contractility, and elevated heart rate.[1][4] Consequently, this compound is clinically utilized for the management of hypotension, particularly orthostatic hypotension.[4] Beyond its classic adrenergic activity, etilefrine has also been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, suggesting a broader role in cellular metabolic regulation.[2][3]
These application notes provide detailed in vitro experimental protocols to investigate the pharmacological effects of this compound on key physiological processes. The described assays are fundamental for characterizing its activity at the cellular and tissue levels, providing valuable insights for drug development and cardiovascular research.
Data Presentation
The following tables summarize the in vitro effects of this compound. Due to limited publicly available data, comprehensive dose-response values (e.g., EC50, IC50) are not available for all assays.
| Assay | Target | Cell/Tissue Type | Observed Effect | Quantitative Data |
| Vasoconstriction | α1-Adrenergic Receptors | Isolated Vascular Smooth Muscle (e.g., Rat Aorta) | Increased contractile force | Data not available |
| Cardiac Myocyte Contractility | β1-Adrenergic Receptors | Isolated Cardiac Myocytes | Increased contractility (positive inotropic effect) | Data not available |
| Second Messenger Signaling | β1-Adrenergic Receptors | CHO cells expressing β1-adrenergic receptors | Increased intracellular cAMP levels | Data not available |
| AMPK Activation | AMPKα | PC-3 and 293T cells | Increased phosphorylation of AMPKα (Thr172) and decreased phosphorylation of Akt (Ser473) | 1.5-2.0 fold increase in pAMPKα with 10 µM etilefrine for 1-2 hours.[2] |
Signaling Pathways
The primary signaling pathways of this compound involve the activation of α1 and β1-adrenergic receptors, as well as the AMPK pathway.
Caption: Signaling pathways of this compound.
Experimental Protocols
In Vitro Vasoconstriction Assay using Isolated Rat Aorta
This protocol details the methodology to assess the vasoconstrictor effect of this compound on isolated rat aortic rings.
Workflow Diagram:
Caption: Workflow for the in vitro vasoconstriction assay.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Aorta Dissection: Euthanize the rat via an approved method. Open the thoracic cavity and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an optimal resting tension (typically 1.5-2.0 g) and allow the rings to equilibrate for at least 60-90 minutes. Replace the buffer every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Washout: Wash the rings several times with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Dose-Response Curve Generation: Add this compound to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized. A typical concentration range would be from 1 nM to 100 µM.
-
Data Recording and Analysis: Record the isometric tension continuously. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value if possible.
In Vitro Cardiac Myocyte Contractility Assay
This protocol outlines a method to evaluate the effect of this compound on the contractility of isolated adult rat ventricular myocytes.
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Langendorff perfusion system
-
Collagenase solution
-
Tyrode's solution (containing varying concentrations of CaCl2)
-
IonOptix MyoCam-S system or similar video-based edge-detection system
-
This compound stock solution
Procedure:
-
Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using a Langendorff perfusion system and enzymatic digestion with collagenase.
-
Cell Plating: Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.
-
Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system. Superfuse the myocytes with Tyrode's solution at 37°C.
-
Baseline Contractility: Pace the myocytes at a constant frequency (e.g., 1 Hz). Record baseline sarcomere shortening and relaxation parameters.
-
This compound Application: Introduce this compound into the superfusion solution at increasing concentrations. Allow the cells to stabilize for several minutes at each concentration before recording.
-
Data Acquisition: Record changes in cell shortening (amplitude and velocity) and relaxation.
-
Data Analysis: Analyze the data to determine the effect of this compound on the inotropic state of the cardiomyocytes. Express changes as a percentage of the baseline contractility.
Second Messenger (cAMP) Assay
This protocol describes a method to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound in a cell line expressing the β1-adrenergic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound stock solution
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the CHO-β1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.
-
Assay Preparation: On the day of the experiment, remove the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Isoproterenol or Forskolin).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the EC50 value.
AMPK Activation Assay by Western Blot
This protocol provides a method to assess the phosphorylation status of AMPK and its downstream target Akt in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for the AMPK activation Western blot assay.
Materials:
-
PC-3 or 293T cells
-
Cell culture medium
-
This compound (10 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture PC-3 or 293T cells to 70-80% confluency. Treat the cells with 10 µM this compound for 1-2 hours.[2]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the pharmacological profile of this compound. These protocols can be adapted to suit specific research needs and will enable a comprehensive evaluation of its effects on vascular tone, cardiac function, and cellular signaling pathways. Such studies are crucial for understanding its therapeutic potential and for the development of novel cardiovascular drugs.
References
High-performance liquid chromatography (HPLC) method for etilefrine analysis
This document provides detailed application notes and protocols for the quantitative analysis of etilefrine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals. Two distinct methods are presented: a stability-indicating HPLC method with UV detection for the analysis of etilefrine hydrochloride in pharmaceutical tablets, and an HPLC method with electrochemical detection for the analysis of etilefrine in human plasma.
Method 1: Stability-Indicating HPLC Analysis of this compound in Tablets with UV Detection
This method is based on the work of Attia et al. (2016) and is suitable for the determination of this compound in the presence of its degradation products, making it ideal for stability studies and quality control of pharmaceutical formulations.[1][2]
Chromatographic Conditions
A summary of the HPLC system and conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | ODS SUPELCO C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase | 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 220 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The performance of this method was validated according to ICH guidelines.[1][2] Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.132 µg/mL |
| Limit of Quantification (LOQ) | 0.401 µg/mL |
| Accuracy (Mean Recovery %) | 99.56% |
| Precision (%RSD) | Repeatability: 0.235%, Intermediate Precision: 0.345% |
| Specificity | The method is selective for etilefrine in the presence of its oxidative degradation product.[1][2] |
Experimental Protocols
Protocol 1.1: Preparation of Mobile Phase (0.1M Phosphate Buffer pH 4.0 : Acetonitrile, 30:70)
-
Prepare 0.1M Potassium Dihydrogen Phosphate Solution: Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the phosphate buffer to 4.0 using phosphoric acid.
-
Mobile Phase Preparation: Mix 300 mL of the 0.1M phosphate buffer (pH 4.0) with 700 mL of HPLC-grade acetonitrile.
-
Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Protocol 1.2: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
Protocol 1.3: Preparation of Calibration Curve Standards
-
From the 100 µg/mL standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the linearity range of 0.5 to 10 µg/mL.
Protocol 1.4: Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for the HPLC-UV analysis of etilefrine in tablets.
Method 2: HPLC Analysis of Etilefrine in Human Plasma with Electrochemical Detection
This method is adapted from the procedure for the structurally similar compound phenylephrine, as described by Gumbhir and Mason (1996), and is suitable for the determination of etilefrine in a complex biological matrix like human plasma. Electrochemical detection provides high sensitivity and selectivity for electroactive compounds like etilefrine.
Chromatographic Conditions
A summary of the proposed HPLC system and conditions for etilefrine analysis in plasma is provided below.
| Parameter | Specification |
| HPLC System | Isocratic HPLC with Electrochemical Detector |
| Column | ODS (C18) stationary phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) containing 1 mM Sodium Dodecyl Sulfate (SDS) (e.g., 20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Electrochemical Detector with a glassy carbon working electrode |
| Applied Potential | +1.10 V vs. Ag/AgCl reference electrode |
| Injection Volume | 50 µL |
| Column Temperature | 35 °C |
Experimental Protocols
Protocol 2.1: Preparation of Mobile Phase
-
Prepare 0.1M Phosphate Buffer (pH 3.0): Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Add Ion-Pairing Agent: Add sodium dodecyl sulfate (SDS) to the phosphate buffer to a final concentration of 1 mM.
-
Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the phosphate buffer containing SDS.
-
Degas: Degas the mobile phase before use.
Protocol 2.2: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with the mobile phase.
Protocol 2.3: Preparation of Plasma Calibration Standards
-
Spike known amounts of etilefrine standard solution into drug-free human plasma to prepare calibration standards over the desired concentration range.
-
Include a blank plasma sample (without etilefrine) for baseline measurement.
Protocol 2.4: Sample Preparation from Human Plasma (Solid-Phase Extraction)
-
Condition the SPE Cartridge: Condition a weak cation-exchange SPE cartridge by washing with methanol followed by water and then a suitable buffer.
-
Load the Sample: Load 1 mL of the plasma sample (calibration standard or unknown) onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, then a mild organic solvent).
-
Elute Etilefrine: Elute the etilefrine from the cartridge with a suitable elution solvent (e.g., methanol containing 5% triethylamine).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
Inject: Inject the reconstituted sample into the HPLC system.
Caption: Workflow for the analysis of etilefrine in plasma via HPLC-ECD.
References
- 1. High-performance liquid chromatographic determination of etilefrine in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Etilefrine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of etilefrine hydrochloride in various pharmaceutical formulations. The methods described are robust, sensitive, and have been successfully applied to the analysis of etilefrine in pure form and in dosage forms like tablets and syrups.
Introduction
This compound, chemically [2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride], is a direct-acting sympathomimetic agent with alpha- and beta-adrenergic agonist properties. It is primarily used for the treatment of hypotensive states. The quality control of pharmaceutical formulations containing etilefrine requires simple, accurate, and cost-effective analytical methods. Spectrophotometry, due to its accessibility and simplicity, is a widely used technique for this purpose. This document outlines several validated spectrophotometric methods for the quantification of etilefrine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of various spectrophotometric methods for the determination of this compound.
| Method | Reagent(s) | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Nitrosation and Cobalt Chelation | Sodium Nitrite, Cobalt(II) salt | 570 | 80 - 200 | 938 |
| Oxidation with Cerium(IV) | Cerium(IV) | 317 | 2.0 - 24.0 | Not Reported |
| Gold Nanoparticle Formation | Gold(III) chloride, Sodium dodecyl sulphate | 530 | 3.0 - 20.0 | Not Reported |
| Condensation with 4-Aminoantipyrine | 4-Aminoantipyrine, Potassium hexacyanoferrate | 503 | 1 - 20 | Not Reported |
| Ion-Pair with Bromocresol Green (BCG) | Bromocresol Green | 410 | 0.5 - 16 | 2.4 x 10⁴ |
| Ion-Pair with Methyl Orange (MO) | Methyl Orange | 479 | 2.0 - 18 | 1.7 x 10⁴ |
| Derivatization with NBD-Cl | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 503 | 3 - 13 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the summary table.
Method 1: Nitrosation and Subsequent Cobalt Chelation
This method is based on the nitrosation of the phenolic group of etilefrine, followed by chelation with cobalt(II) ions to form a red-colored product.[1]
1. Reagents and Solutions:
-
This compound Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of distilled water.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.
-
Cobalt(II) Nitrate Solution (0.5% w/v): Dissolve 0.5 g of cobalt(II) nitrate in 100 mL of distilled water.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.
2. Standard Curve Preparation:
-
Pipette aliquots (0.8, 1.0, 1.2, ..., 2.0 mL) of the standard this compound solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 1 M HCl, followed by 1 mL of 1% sodium nitrite solution.
-
Shake the flasks and allow to stand for 5 minutes.
-
Add 1 mL of 0.5% cobalt(II) nitrate solution to each flask.
-
Heat the flasks in a boiling water bath for 25 minutes.[1]
-
Cool the flasks to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance of each solution at 570 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes.
-
Dilute to the mark with distilled water and filter.
-
Take an appropriate aliquot of the filtrate and proceed as described in the standard curve preparation (step 2).
Method 2: Formation of Gold Nanoparticles
This method utilizes the reducing property of etilefrine to reduce gold ions to gold nanoparticles (AuNPs), which exhibit a characteristic surface plasmon resonance band.[2]
1. Reagents and Solutions:
-
This compound Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of distilled water.
-
Gold(III) Chloride Solution (0.01% w/v): Dissolve 10 mg of HAuCl₄ in 100 mL of distilled water.
-
Sodium Dodecyl Sulphate (SDS) Solution (1% w/v): Dissolve 1 g of SDS in 100 mL of distilled water.
-
Phosphate Buffer (pH 7.0): Prepare using standard laboratory procedures.
2. Standard Curve Preparation:
-
Pipette aliquots (0.3, 0.5, 1.0, ..., 2.0 mL) of the standard this compound solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of phosphate buffer (pH 7.0) and 1 mL of 1% SDS solution.
-
Add 1 mL of 0.01% gold(III) chloride solution.
-
Dilute to the mark with distilled water.
-
Heat the solutions in a water bath at a controlled temperature as optimized (e.g., 80°C) for a specified time.
-
Cool to room temperature.
-
Measure the absorbance at 530 nm against a reagent blank.[2]
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation (Syrup):
-
Accurately measure a volume of the syrup equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dilute to the mark with distilled water.
-
Take an appropriate aliquot of this solution and proceed as described in the standard curve preparation (step 2).
Method 3: Ion-Pair Complexation with Bromocresol Green (BCG)
This method involves the formation of a yellow ion-pair complex between the protonated etilefrine and the anionic bromocresol green dye, which is extractable into an organic solvent.[3][4]
1. Reagents and Solutions:
-
This compound Standard Solution (100 µg/mL): Prepare as described in Method 2.
-
Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 100 mL of ethanol.
-
Phosphate Buffer (pH 3.0): Prepare using standard laboratory procedures.
-
Chloroform: Analytical grade.
2. Standard Curve Preparation:
-
Pipette aliquots (0.05, 0.2, 0.4, ..., 1.6 mL) of the standard this compound solution into a series of separating funnels.
-
To each funnel, add 5 mL of phosphate buffer (pH 3.0) and 2 mL of 0.1% BCG solution.
-
Shake the mixture for 2 minutes.
-
Add 10 mL of chloroform to each funnel and shake for another 2 minutes.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the organic layer at 410 nm against a reagent blank prepared in the same manner without the drug.[3][4]
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation (Tablets):
-
Prepare the tablet extract as described in Method 1.
-
Take an appropriate aliquot of the filtered solution and proceed as described in the standard curve preparation (step 2).
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Nitrosation and Cobalt Chelation Method.
Caption: Workflow for the Gold Nanoparticle Formation Method.
Caption: Workflow for the Ion-Pair Complexation Method with BCG.
Logical Relationship Diagram
Caption: Classification of Spectrophotometric Methods for Etilefrine Determination.
References
Application Notes and Protocols for Etilefrine Hydrochloride in Anesthetized Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of etilefrine hydrochloride in anesthetized animal research models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate the design and execution of cardiovascular studies.
Application Notes
This compound is a sympathomimetic amine that acts as a direct agonist at α1 and β1 adrenergic receptors.[1][2] This dual action makes it a valuable tool in cardiovascular research for investigating mechanisms of blood pressure regulation and cardiac function.
-
Mechanism of Action: Etilefrine stimulates α1-adrenergic receptors, primarily located on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[1][3] Simultaneously, its agonism at β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, thereby increasing cardiac output.[1][2] The combined effects of increased vascular resistance and cardiac output lead to a rise in mean arterial pressure.[1]
-
Primary Research Applications:
-
Models of Hypotension: Inducing controlled increases in blood pressure in animals experiencing hypotension due to anesthesia or experimental manipulations.[4]
-
Cardiovascular Physiology Studies: Investigating the integrated physiological responses to combined α- and β-adrenergic stimulation.
-
Drug Interaction Studies: Assessing the effects of novel compounds on the cardiovascular system in the presence of a known adrenergic agonist.
-
Proof-of-Concept Studies: Evaluating the potential of therapeutic strategies aimed at modulating adrenergic pathways.
-
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in anesthetized animal models.
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Dosage | Route of Administration | Anesthetic | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | 0.1 mg/kg | Intravenous (bolus) | Isoflurane | Transient significant increase | [3] |
| Heart Rate (HR) | 0.1 mg/kg | Intravenous (bolus) | Isoflurane | Significant increase | [3] |
| Cardiac Index (CI) | 0.1 mg/kg | Intravenous (bolus) | Isoflurane | Transient significant increase | [3] |
| Stroke Volume (SV) | 0.1 mg/kg | Intravenous (bolus) | Isoflurane | Transient significant increase | [3] |
| Systemic Vascular Resistance (SVR) | 0.1 mg/kg | Intravenous (bolus) | Isoflurane | Significant decrease | [3] |
Table 2: Effects of this compound on Blood Pressure and Heart Rate in Anesthetized Rats
| Parameter | Dosage Range | Route of Administration | Anesthetic | Key Findings | Reference |
| Systolic Blood Pressure (SBP) | Not specified | Not specified | Isoflurane | Significant decrease after sympathetic inhibition with propranolol | [5] |
| Heart Rate (HR) | Not specified | Not specified | Isoflurane | Significant decrease after sympathetic inhibition with propranolol | [5] |
| Systolic Blood Pressure (SBP) | Not specified | Not specified | Isoflurane | Significant increase after sympathetic stimulation with isoproterenol | [5] |
| Heart Rate (HR) | Not specified | Not specified | Isoflurane | Significant increase after sympathetic stimulation with isoproterenol | [5] |
Experimental Protocols
Protocol 1: Bolus Intravenous Administration of this compound in Anesthetized Dogs
This protocol describes the administration of a single intravenous bolus of this compound to assess its acute cardiovascular effects in anesthetized dogs.
1. Animal Preparation and Anesthesia:
- Healthy adult dogs should be fasted overnight with free access to water.[6]
- Anesthetize the dogs with a suitable induction agent (e.g., propofol) and maintain anesthesia with an inhalant anesthetic like isoflurane.[3][6]
- Intubate the animal and provide mechanical ventilation to maintain normocapnia.[7]
- Place intravenous catheters for drug administration and fluid infusion.[6]
- Surgically implant an arterial catheter for direct blood pressure monitoring and a thermodilution catheter for cardiac output measurement.[8]
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in sterile saline (0.9% NaCl). For a 1 mg/mL solution, dissolve 10 mg of this compound powder in 10 mL of sterile saline.
- The solution should be filtered through a 0.22 µm syringe filter to ensure sterility.
3. Experimental Procedure:
- Allow the animal to stabilize under anesthesia for at least 30 minutes after instrumentation.
- Record baseline hemodynamic parameters for a minimum of 15 minutes. Monitored parameters should include:
- Heart Rate (HR)
- Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
- Cardiac Output (CO)
- Stroke Volume (SV)
- Systemic Vascular Resistance (SVR)
- Administer a single intravenous bolus of this compound at the desired dose (e.g., 0.1 mg/kg).[3]
- Continuously record all hemodynamic parameters for at least 60 minutes post-administration.
4. Data Analysis:
- Calculate the percentage change from baseline for each parameter at various time points post-injection.
- Perform statistical analysis to determine the significance of the observed changes.
Protocol 2: Continuous Intravenous Infusion of this compound in Anesthetized Rats
This protocol is designed to evaluate the sustained cardiovascular effects of this compound administered via continuous intravenous infusion in anesthetized rats.
1. Animal Preparation and Anesthesia:
- Use adult male rats (e.g., Sprague-Dawley or Wistar).
- Anesthetize the rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine intraperitoneally or isoflurane inhalation).[9][10]
- Place a catheter in the carotid artery for direct blood pressure measurement and in the jugular vein for drug infusion.[5]
- Maintain body temperature using a heating pad.
2. Preparation of this compound Infusion Solution:
- Prepare a stock solution of this compound in sterile saline.
- Dilute the stock solution to the desired final concentration for infusion. The concentration will depend on the desired dose rate and the infusion pump's flow rate.
3. Experimental Procedure:
- After surgical preparation, allow the animal to stabilize for 20-30 minutes.
- Record baseline cardiovascular parameters, including heart rate and blood pressure, for 10-15 minutes.
- Begin the continuous intravenous infusion of this compound at the desired dose rate (e.g., starting at a low dose and escalating).
- Continuously monitor and record hemodynamic parameters throughout the infusion period.
- If conducting a dose-response study, increase the infusion rate in a stepwise manner, allowing for a stabilization period at each dose level.
4. Data Analysis:
- Analyze the steady-state hemodynamic response at each infusion rate.
- Construct dose-response curves for parameters such as mean arterial pressure and heart rate.
- Calculate the ED50 (the dose that produces 50% of the maximal response) if applicable.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for etilefrine studies.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico modelling of stroke volume, cardiac output and systemic vascular resistance in cardiovascular safety pharmacology studies by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Application Note: Cell-Based Assays to Investigate Etilefrine's Effect on AMPK Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etilefrine is a sympathomimetic amine that functions as an α/β-adrenergic agonist, primarily used to treat hypotension.[1][2] Emerging evidence indicates that etilefrine also acts as an activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1] AMPK is a serine/threonine kinase that acts as a master regulator of metabolism, responding to cellular stress that depletes ATP.[3][4] Activation of AMPK involves the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).[5] Studies have shown that etilefrine hydrochloride can significantly increase the phosphorylation of AMPKα at Thr172 in various cell lines.[1]
This application note provides detailed protocols for three common cell-based assays—Western Blotting, Cell-Based ELISA, and Immunofluorescence—to quantitatively and qualitatively assess the effect of etilefrine on AMPK phosphorylation.
AMPK Signaling Pathway Overview
AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[3][5] It is activated by an increasing cellular AMP:ATP ratio, which signifies energy depletion. This activation is critically dependent on the phosphorylation of Thr172 on the α-subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[3][5][6][7]
Once active, AMPK orchestrates a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. It achieves this by phosphorylating numerous downstream targets, leading to the inhibition of protein synthesis (via the mTOR pathway), fatty acid synthesis (via ACC phosphorylation), and the promotion of fatty acid oxidation and glucose uptake.[3][6][8]
Experimental Workflow
A generalized workflow for investigating etilefrine's effect on AMPK phosphorylation involves cell culture, treatment, sample preparation, and analysis using one of the described methods.
Experimental Protocols
Important Note: When working with phosphorylated proteins, all buffers for cell lysis and antibody dilutions should be supplemented with phosphatase inhibitors to prevent dephosphorylation.
Protocol 1: Western Blotting for p-AMPKα (Thr172)
Western blotting is a robust method for separating and identifying specific proteins. It allows for the simultaneous detection of both phosphorylated AMPK (p-AMPK) and total AMPK from the same sample, enabling accurate normalization.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., PC-3, 293T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of etilefrine (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 1-2 hours) or with a fixed concentration (e.g., 10 µM) for various time points.[1]
-
-
Cell Lysis:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] For phospho-antibodies, BSA is often recommended to reduce background.[12]
-
Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][11]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPK signal.
-
Protocol 2: Cell-Based ELISA for p-AMPKα (Thr172)
This method offers a high-throughput, quantitative alternative to Western blotting and is performed directly in a 96-well plate, eliminating the need for cell lysis and protein quantification steps.[13][14]
Methodology:
-
Cell Seeding and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.[13]
-
Treat cells with etilefrine as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Discard the culture medium and wash wells twice with 200 µL of PBS.
-
Add 100 µL of 4% paraformaldehyde (Fixing Solution) to each well and incubate for 20 minutes at room temperature.[13][14]
-
Wash wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Quenching Buffer (e.g., PBS with 1% H₂O₂) and incubate for 20 minutes.[13]
-
-
Immunodetection:
-
Wash four times, then add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C.[13]
-
Wash three times and add 50 µL of primary antibody solution (containing antibodies for both p-AMPKα and a normalization protein like GAPDH) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[13][14]
-
Wash four times with Wash Buffer.
-
Add 50 µL of the appropriate HRP-conjugated secondary antibodies and incubate for 1 hour at room temperature.[13]
-
-
Signal Development and Reading:
-
Wash four times, then add 100 µL of TMB Substrate and incubate for 30 minutes in the dark.[13][15]
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.[13][15]
-
Read the absorbance at 450 nm using a microplate reader.[15] The signal for p-AMPK is normalized to the signal from the control protein.
-
Protocol 3: Immunofluorescence (IF) for p-AMPKα (Thr172)
Immunofluorescence allows for the visualization of p-AMPK within the cell, providing information on its expression levels and subcellular localization.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips placed in a multi-well plate until they reach 50-80% confluency.
-
Treat cells with etilefrine as previously described.
-
-
Fixation and Permeabilization:
-
Rinse briefly with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes.
-
Incubate with the primary antibody for p-AMPKα (Thr172) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS, 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope. Analyze images for changes in fluorescence intensity and localization of the p-AMPK signal.[16]
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear, tabular format. The results should be analyzed for statistical significance.
Table 1: Example Dose-Response of Etilefrine on AMPK Phosphorylation (2-hour treatment)
| Etilefrine Conc. (µM) | p-AMPK/Total AMPK Ratio (Western Blot Densitometry) | Fold Change vs. Control |
| 0 (Control) | 0.25 ± 0.04 | 1.0 |
| 1 | 0.35 ± 0.05 | 1.4 |
| 5 | 0.58 ± 0.07 | 2.3 |
| 10 | 0.75 ± 0.09 | 3.0 |
| 20 | 0.78 ± 0.08 | 3.1 |
Table 2: Example Time-Course of Etilefrine (10 µM) on AMPK Phosphorylation
| Time (hours) | p-AMPK/Total AMPK Ratio (Western Blot Densitometry) | Fold Change vs. Time 0 |
| 0 | 0.24 ± 0.03 | 1.0 |
| 0.5 | 0.45 ± 0.06 | 1.9 |
| 1 | 0.73 ± 0.08 | 3.0 |
| 2 | 0.76 ± 0.09 | 3.2 |
| 4 | 0.61 ± 0.07 | 2.5 |
Data are presented as mean ± SD from triplicate experiments.
Interpretation:
-
Western Blot: An increase in the p-AMPK/Total AMPK ratio indicates a specific increase in AMPK phosphorylation. A dose-dependent or time-dependent increase suggests a direct effect of etilefrine.
-
Cell-Based ELISA: An increase in normalized absorbance at 450 nm corresponds to higher levels of p-AMPK. This method is ideal for screening and generating dose-response curves.
-
Immunofluorescence: An increase in fluorescence intensity in etilefrine-treated cells compared to controls provides visual confirmation of increased p-AMPK. Changes in the localization of the signal (e.g., nuclear vs. cytoplasmic) can also be observed.
Conclusion
The protocols described in this application note provide robust and reliable methods for investigating the effects of etilefrine on AMPK phosphorylation. Western blotting offers detailed, specific analysis, while cell-based ELISA provides a high-throughput quantitative option. Immunofluorescence complements these techniques by offering spatial information on p-AMPK localization. Together, these assays can fully characterize the cellular mechanism of etilefrine-induced AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Preparation of Etilefrine Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation, storage, and handling of etilefrine hydrochloride solutions for in vitro and in vivo laboratory research. This compound is a sympathomimetic agent that acts as an agonist for α1 and β1 adrenergic receptors. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results in studies related to cardiovascular function, signal transduction, and drug development. This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and important considerations for ensuring solution stability and integrity.
Chemical and Physical Properties
This compound is a white or almost white crystalline powder or colorless crystals.[1][2] It is odorless with a bitter taste.[3][4] The compound is known to be sensitive to light and should be handled and stored accordingly.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ · HCl | [5] |
| Molecular Weight | 217.69 g/mol | [5][6] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 119 - 124 °C | [3] |
| pH (1 in 10 solution) | 3.8 - 5.8 | [3][4] |
| Storage Temperature | 2°C - 8°C (solid) | [6][7] |
Solubility
This compound is described as very soluble in water and freely soluble in ethanol.[3][4] For practical laboratory applications, its solubility in common solvents has been determined quantitatively.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Very soluble[3][4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| Methylene Chloride | Practically insoluble[8] |
| Diethyl Ether | Practically insoluble[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in PBS (pH 7.2)
This protocol describes the preparation of a 10 mM stock solution of this compound in Phosphate Buffered Saline (PBS).
Materials:
-
This compound (MW: 217.69 g/mol )
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 217.69 g/mol = 0.02177 g = 21.77 mg
-
-
Weigh the compound: Accurately weigh approximately 21.77 mg of this compound powder using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of sterile PBS (pH 7.2) to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[1]
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, light-resistant cryovials in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for use in cell-based assays. A common working concentration for in vitro studies is 10 µM.
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the dilution factor: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Serial Dilution (Recommended):
-
Step 1 (1:100 dilution): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution.
-
Step 2 (1:10 dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in the final 10 µM working solution.
-
-
Direct Dilution (for larger volumes): To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution directly to 10 mL of cell culture medium.
-
Application: The freshly prepared working solution can now be added to cell cultures. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Application Notes
-
Stability: this compound solutions are sensitive to light.[3][4] All solutions should be stored in light-resistant containers or protected from light. For optimal stability, stock solutions should be stored frozen in aliquots.[1]
-
pH: The pH of an aqueous solution of this compound is acidic (pH 3.8-5.8 for a 10% solution).[3][4] When preparing solutions in unbuffered water, the final pH will be acidic. For most biological applications, it is recommended to dissolve this compound in a buffered solution such as PBS or cell culture medium to maintain physiological pH.
-
In Vitro Applications: this compound has been used in cell-based assays to study its effects on signaling pathways. For example, a concentration of 10 µM has been shown to significantly activate AMPKα phosphorylation and inhibit Akt phosphorylation in PC-3 and 293T cells.
-
In Vivo Applications: For in vivo studies in animal models, this compound has been administered intravenously at doses of 0.1 mg/kg in dogs and 50-200 µg/kg in rabbits. It is crucial to prepare fresh solutions for in vivo experiments.
Signaling Pathways and Experimental Workflow
This compound exerts its effects primarily through the activation of α1 and β1 adrenergic receptors.[3]
This compound Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro cell-based assays.
References
- 1. glpbio.com [glpbio.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Etilefrine HCl, 943-17-9, High Purity, SBR00110, Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 943-17-9 | FE33708 | Biosynth [biosynth.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of Etilefrine in Studying Orthostatic Hypotension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Etilefrine is a sympathomimetic amine that acts as a direct agonist at α1- and β1-adrenergic receptors. This dual action makes it a valuable pharmacological tool for studying the physiological mechanisms underlying orthostatic hypotension and for evaluating potential therapeutic interventions in animal models. Its primary effects include vasoconstriction, mediated by α1-adrenergic receptors on vascular smooth muscle, and increased heart rate and contractility, mediated by β1-adrenergic receptors in the heart.[1][2][3]
In the context of orthostatic hypotension research, etilefrine is utilized to counteract the drop in blood pressure that occurs upon postural changes, such as a head-up tilt. By stimulating adrenergic receptors, etilefrine mimics the endogenous sympathetic response to orthostatic stress, thereby providing a means to investigate the contribution of these pathways to blood pressure regulation.
Animal models, particularly rodents and canines, are instrumental in preclinical studies of orthostatic hypotension. The tilt-table test is a widely used method to induce a transient hypotensive state that mimics orthostatic stress in humans.[4][5] In these models, etilefrine can be administered to assess its efficacy in preventing or reversing the tilt-induced fall in blood pressure and to study its dose-dependent hemodynamic effects.
The selection of the animal model and the experimental protocol are critical for obtaining relevant and reproducible data. Factors such as the species, anesthetic regimen, angle and duration of the tilt, and the route and timing of etilefrine administration must be carefully considered and standardized.
Data Presentation
The following tables summarize the quantitative data on the hemodynamic effects of etilefrine in various animal models.
Table 1: Effect of Etilefrine on Hemodynamic Parameters in Dogs
| Parameter | Animal Model | Etilefrine Dose | Route of Administration | Baseline Value (Mean ± SD) | Value after Etilefrine (Mean ± SD) | Percentage Change |
| Mean Arterial Pressure (MAP) | Anesthetized Dogs | 0.1 mg/kg[1] | Intravenous (i.v.) | Not specified | Increased | Not specified |
| Heart Rate (HR) | Anesthetized Dogs | 0.1 mg/kg[1] | Intravenous (i.v.) | Not specified | Increased | Not specified |
| Cardiac Output (CO) | Anesthetized Dogs | 0.1 mg/kg[1] | Intravenous (i.v.) | Not specified | Tendency to increase | Not specified |
| Systolic Aortic Pressure | Anesthetized Dogs with Myocardial Ischemia | 0.04 mg/kg[6] | Intravenous (i.v.) | Not specified | Elevated | Not specified |
| Diastolic Aortic Pressure | Anesthetized Dogs with Myocardial Ischemia | 0.04 mg/kg[6] | Intravenous (i.v.) | Not specified | Decreased | Not specified |
| Heart Rate | Anesthetized Dogs with Myocardial Ischemia | 0.04 mg/kg[6] | Intravenous (i.v.) | Not specified | Elevated | Not specified |
| Heart Rate | Anesthetized Dogs with Myocardial Ischemia | 0.2 mg/kg[6] | Intravenous (i.v.) | Not specified | More elevated than at lower dose | Not specified |
Table 2: Effect of Etilefrine on Uterine Blood Flow in Guinea Pigs
| Parameter | Animal Model | Etilefrine Dose | Route of Administration | Observation |
| Uterine Blood Flow (UBF) | Pregnant Guinea Pigs | 3 x 0.14 mg/kg daily (from day 30 to 60 of gestation)[7] | Injections | Fell by 68% |
| Uterine Vascular Resistance (UVR) | Pregnant Guinea Pigs | 3 x 0.14 mg/kg daily (from day 30 to 60 of gestation)[7] | Injections | Increased |
Experimental Protocols
Protocol 1: Induction of Orthostatic Hypotension using the Tilt-Table Test in Rats
This protocol describes a method for inducing orthostatic hypotension in anesthetized rats.[4][5]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic agents (e.g., chloralose-urethane-pentobarbital cocktail)
-
Tilt-table apparatus capable of rotating the animal from a horizontal to a head-up position
-
Physiological monitoring system for continuous measurement of blood pressure and heart rate
-
Catheters for arterial and venous access
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Secure the animal in a supine position on the tilt-table.
-
-
Baseline Measurement:
-
Allow the animal to stabilize for a period of at least 20-30 minutes after surgery and instrumentation.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) in the horizontal position.
-
-
Tilt-Table Procedure:
-
Induce orthostatic stress by tilting the animal to a head-up position of 60 degrees.[4]
-
Maintain the tilted position for a predetermined duration (e.g., 5-10 minutes).
-
Continuously monitor and record MAP and HR throughout the tilt period. A significant drop in MAP following the tilt indicates the induction of orthostatic hypotension.
-
Return the animal to the horizontal position and allow for recovery.
-
Protocol 2: Evaluation of Etilefrine in a Rat Model of Orthostatic Hypotension
This protocol outlines the procedure for assessing the effect of etilefrine on tilt-induced hypotension.
Materials:
-
Animal model with induced orthostatic hypotension (as described in Protocol 1)
-
Etilefrine hydrochloride solution for injection
-
Saline solution (vehicle control)
Procedure:
-
Experimental Groups:
-
Divide the animals into at least two groups: a control group receiving the vehicle (saline) and a treatment group receiving etilefrine.
-
-
Drug Administration:
-
Administer etilefrine or vehicle intravenously via the jugular vein catheter. A suggested starting dose, based on studies in other animal models, is in the range of 0.04 to 0.2 mg/kg.[6] The optimal dose should be determined in pilot studies.
-
The timing of administration is critical. Etilefrine should be administered prior to the tilt to evaluate its prophylactic effect. A pre-treatment time of 5-15 minutes before initiating the tilt is a reasonable starting point.
-
-
Tilt-Table Test and Data Collection:
-
Following the pre-treatment period, perform the tilt-table test as described in Protocol 1.
-
Continuously record MAP and HR before, during, and after the tilt.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline in response to the tilt in both the control and etilefrine-treated groups.
-
Compare the magnitude of the tilt-induced hypotension between the two groups to determine the efficacy of etilefrine. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of etilefrine via α1 and β1-adrenergic receptors.
Experimental Workflow
Caption: Experimental workflow for evaluating etilefrine in a rat model.
References
- 1. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etilefrine and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Considerations for Etilefrine Hydrochloride in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for etilefrine hydrochloride in rodent studies. This document includes detailed quantitative data, experimental protocols for various administration routes and assessments, and diagrams of relevant signaling pathways and experimental workflows to guide researchers in designing and executing their studies.
Mechanism of Action and Signaling Pathway
This compound is a direct-acting sympathomimetic amine that primarily functions as an agonist for α1 and β1 adrenergic receptors, with some activity at β2 receptors.[1][2][3][4][5] Its pressor effects are mediated through the stimulation of these receptors, leading to vasoconstriction and increased cardiac output.
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1][2][5]
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, contributing to enhanced cardiac output.[1][2][5]
The signaling pathway for this compound's action on α1 and β1 adrenergic receptors is depicted below.
Quantitative Dosing and Toxicity Data
The following tables summarize the available quantitative data for this compound dosing and toxicity in various rodent species. It is crucial to note that optimal doses can vary depending on the specific research question, rodent strain, and experimental conditions.
Table 1: Acute Toxicity (LD50) of this compound in Rodents
| Species | Route of Administration | LD50/LDLO | Value (mg/kg) | Citation(s) |
| Mouse | Oral | LDLO | 345 | [1] |
| Rat | Oral | LDLO | 187 | [1] |
| Rat | Oral | LD50 | > 50 - ≤ 300 (estimated) | [2] |
| Mouse | Subcutaneous | LD50 | 860 | [1] |
| Rat | Subcutaneous | LD50 | >420 | [1] |
LDLO (Lowest Published Lethal Dose)
Table 2: Reported Doses of this compound in Rodent Studies
| Species | Route of Administration | Dose Range | Observed Effect(s) | Citation(s) |
| Rat | Intragastric | - | Low bioavailability (<10%) | [2] |
| Rat | Buccal | 2.5 mg/kg, 10 mg/kg | Higher plasma concentrations compared to intragastric administration. | [2] |
| Rabbit | Intravenous | 50 µg/kg, 200 µg/kg | Increased cardiac output and blood pressure. | [1] |
| Dog | Intravenous | 0.04 mg/kg, 0.2 mg/kg | Increased blood pressure and heart rate. | [3] |
| Cat | Intravenous | 0.01 mg/kg | Increased arterial blood pressure and heart rate. | [4] |
Experimental Protocols
The following are detailed protocols for common administration routes and experimental procedures used in rodent studies with this compound. These protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.
Administration Protocols
A typical workflow for a rodent study involving this compound administration is outlined below.
Oral gavage is a common method for precise oral dosing.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.9% saline)
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)[4][6][7]
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and at room temperature.
-
Animal Handling: Weigh the animal to calculate the correct dose volume. The maximum recommended gavage volume is typically 10 ml/kg for rats and mice.[6][7]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[4]
-
Administration: Gently restrain the animal, keeping the head and neck in a straight line. Insert the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. The animal should swallow the tube. Do not force the needle.[4][7]
-
Dosing: Once the needle is in place, slowly administer the solution.
-
Post-Administration: Carefully remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[4]
IV injection provides rapid and complete bioavailability. The lateral tail vein is the most common site in rodents.
Materials:
-
This compound solution (sterile)
-
Appropriate size sterile needles (e.g., 27-30G for mice, 25-27G for rats) and syringes[8]
-
Restraint device
-
Heat source (e.g., heat lamp) to dilate the tail veins
Procedure:
-
Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Animal Restraint: Place the animal in a restraint device, exposing the tail.
-
Vein Dilation: Warm the tail using a heat source to make the lateral veins more visible and accessible.[8]
-
Injection: Clean the tail with an alcohol swab. Insert the needle, bevel up, into the lateral tail vein. A successful insertion may result in a "flash" of blood in the needle hub.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned. The maximum bolus injection volume is typically 5 ml/kg.[9]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor.
SC injections are administered into the loose skin, typically on the back of the neck.
Materials:
-
This compound solution
-
Appropriate size sterile needles (e.g., 25-27G) and syringes[10]
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Handling: Weigh the animal to calculate the correct dose volume.
-
Injection: Gently lift a fold of skin on the back of the neck to form a "tent." Insert the needle into the base of the tented skin.[11]
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.
-
Administration: Inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage.
For studies requiring sustained plasma concentrations, continuous IV infusion is the preferred method.
Materials:
-
This compound solution (sterile)
-
Infusion pump
-
Catheter, swivel, and tether system[12]
-
Surgical supplies for catheter implantation
Procedure:
-
Surgical Catheter Implantation: A catheter is surgically implanted into a major vein (e.g., jugular or femoral) under anesthesia and exteriorized.[12] Allow for a post-operative recovery period.
-
System Connection: Connect the exteriorized catheter to a swivel and tether system, which is then connected to the infusion pump. This allows the animal to move freely in its cage.[12]
-
Infusion: Program the infusion pump to deliver the this compound solution at the desired rate (e.g., 2 mL/kg/hr).[13]
-
Monitoring: Regularly monitor the animal for any adverse effects and ensure the infusion system is functioning correctly.
Experimental Assessment Protocols
This protocol is for assessing the acute cardiovascular effects of this compound.
Materials:
-
Surgical instruments
-
Pressure transducer and data acquisition system[16]
-
ECG electrodes
-
Temperature controller
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rodent and maintain a stable plane of anesthesia. Surgically expose and cannulate a carotid artery for blood pressure measurement and a femoral or jugular vein for drug administration.[14][16] Attach ECG electrodes.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) while recording baseline cardiovascular parameters (blood pressure, heart rate, ECG).
-
Drug Administration: Administer a bolus IV injection or start a continuous infusion of this compound.
-
Data Recording: Continuously record cardiovascular parameters throughout the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal without recovery from anesthesia.
Behavioral tests can be used to assess the central nervous system effects of this compound.
General Considerations:
-
Habituate animals to the testing room and equipment before the experiment.[17]
-
Conduct testing at the same time of day to minimize diurnal variations.
-
Ensure the testing environment is free from excessive noise and other disturbances.[18]
Example Behavioral Tests:
-
Forced Swim Test: This test is used to assess depressive-like behavior. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[19]
-
Functional Observational Battery (FOB): A series of standardized observations to assess a wide range of neurological functions, including autonomic, sensorimotor, and neuromuscular effects.[19]
Procedure (General):
-
Drug Administration: Administer this compound at the desired dose and route.
-
Testing: At a predetermined time after administration, place the animal in the testing apparatus.
-
Data Collection: Record the relevant behavioral parameters either manually or using automated tracking software.
-
Data Analysis: Compare the behavior of the treated group to a vehicle-treated control group.
Conclusion
The selection of an appropriate dose and administration route for this compound in rodent studies is critical for obtaining reliable and reproducible data. Researchers should carefully consider the specific aims of their study, the pharmacokinetic properties of the drug, and the ethical considerations of animal welfare. The information and protocols provided in this document serve as a guide to aid in the design of scientifically sound and ethically responsible experiments. It is recommended to conduct pilot studies to determine the optimal dose range for a specific experimental model.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. airgas.com [airgas.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. queensu.ca [queensu.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. instechlabs.com [instechlabs.com]
- 13. instechlabs.com [instechlabs.com]
- 14. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 16. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Behavioral & Functional Assessment Studies | Bienta [bienta.net]
Application Notes: Etilefrine as a Research Tool in Cardiovascular Pharmacology
Introduction
Etilefrine is a synthetic sympathomimetic amine used clinically for the treatment of hypotension, particularly orthostatic hypotension.[1][2] Its mechanism of action involves the stimulation of adrenergic receptors, making it a valuable tool for cardiovascular research.[1][2][3][4][5] By mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine, etilefrine allows researchers to investigate the physiological and pathophysiological roles of the sympathetic nervous system in regulating cardiovascular function.[1] It serves as a selective agonist for α1 and β1 adrenergic receptors, enabling the study of specific signaling pathways and their impact on hemodynamics.[6][7]
Mechanism of Action
Etilefrine exerts its cardiovascular effects primarily through the dual activation of α1 and β1-adrenergic receptors.[1][3] It has a much higher affinity for β1 (cardiac) receptors than for β2 adrenoreceptors.[3]
-
α1-Adrenergic Receptor Stimulation: Located on vascular smooth muscle cells, the activation of α1-receptors by etilefrine initiates a signaling cascade that leads to vasoconstriction.[1][4] This increases peripheral vascular resistance, which in turn elevates systemic blood pressure.[1][8]
-
β1-Adrenergic Receptor Stimulation: In the heart, etilefrine's stimulation of β1-adrenergic receptors enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect).[1][5] This leads to an increased cardiac output, further contributing to the rise in blood pressure.[1][2][7]
-
AMPK/Akt Pathway Modulation: Research has also indicated that etilefrine can bidirectionally regulate the AMPK/Akt pathway, modulating phosphorylation levels.[6][7]
The combined effects on the vasculature and the heart result in a robust and sustained improvement in blood pressure, making etilefrine a useful agent for studying hemodynamic regulation.[1]
Signaling Pathways of Etilefrine
Caption: Signaling pathways of etilefrine in cardiovascular cells.
Data Presentation: Hemodynamic Effects of Etilefrine
The following tables summarize the quantitative effects of etilefrine administration from various preclinical and clinical studies.
Table 1: Effects of Intravenous Etilefrine in Animal Models
| Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Effect on Cardiac Output (CO) | Effect on Total Peripheral Resistance (TPR) | Reference |
| Anesthetized Dogs | 0.1 mg/kg (i.v.) | Increase | Increase | Tended to Increase | - | [6][7][9] |
| NZ White Rabbits | 50 µg/kg (i.v.) | Increase | - | Increase | Decrease | [6] |
| NZ White Rabbits | 200 µg/kg (i.v.) | Increase | - | Increase | Increase | [6] |
| Dogs (Ischemic Myocardium) | 0.04 mg/kg (i.v.) | Systolic ↑, Diastolic ↓ | Increase | Slight Increase | - | [10] |
| Dogs (Ischemic Myocardium) | 0.2 mg/kg (i.v.) | Initial ↓, then ↑ above control | Increase | Considerable Increase | - | [10] |
Table 2: Effects of Intravenous Etilefrine in Humans
| Study Population | Dose / Infusion Rate | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) / Pulse | Effect on Cardiac Output (CO) | Effect on Peripheral Vascular Resistance | Reference |
| Healthy Individuals | 1-8 mg (i.v. infusion) | Increase | Increase | Increase | Fall | [3][11] |
| Healthy Individuals | >8 mg (i.v. infusion) | Increase | Increase | Increase | Begins to Rise | [3][11] |
| Aortofemoral Bypass Patients | 2 mg (i.v.) | Statistically Significant Increase | - | Statistically Significant Increase (Cardiac Index) | No Significant Change | [12] |
Experimental Protocols
Detailed methodologies for key experiments using etilefrine as a research tool.
Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Rat Model
This protocol describes the continuous monitoring of cardiovascular parameters in an anesthetized rat following intravenous administration of etilefrine.
1. Animal Preparation:
- Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or urethane).
- Maintain body temperature at 37°C using a heating pad.
- Cannulate the trachea to ensure a patent airway.
- Insert a catheter into the femoral vein for intravenous drug administration.
- Insert a pressure-tip catheter (e.g., Millar SPR-320) into the right carotid artery and advance it into the left ventricle for measuring blood pressure and heart rate.
2. Baseline Measurement:
- Allow the animal to stabilize for at least 20-30 minutes after surgical preparation.
- Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), heart rate (HR), and left ventricular developed pressure (LVDP) continuously using a data acquisition system (e.g., PowerLab).
3. Etilefrine Administration:
- Prepare a stock solution of etilefrine hydrochloride in sterile saline.
- Administer etilefrine as a bolus intravenous injection or a continuous infusion at desired doses (e.g., 50-200 µg/kg).
- Administer a vehicle control (sterile saline) to a separate group of animals.
4. Data Acquisition and Analysis:
- Continuously record all hemodynamic parameters for a defined period post-administration (e.g., 60 minutes).
- Calculate the percentage change from baseline for each parameter at various time points.
- Compare the responses between the etilefrine-treated and vehicle-treated groups using appropriate statistical analysis (e.g., ANOVA).
A[label="Anesthetize Rat\n& Maintain Temp"];
B[label="Surgical Preparation:\n- Tracheal Cannulation\n- Femoral Vein Catheter\n- Carotid Artery Catheter"];
C [label="Stabilization Period\n(20-30 min)"];
D [label="Record Baseline\nHemodynamic Data", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Administer Etilefrine\nor Vehicle (i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Continuous Data Recording\n(e.g., 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Data Analysis:\n- Calculate % Change\n- Statistical Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for in vivo hemodynamic assessment.
Protocol 2: Ex Vivo Cardiac Function in a Langendorff-Perfused Heart
This protocol assesses the direct effects of etilefrine on cardiac chronotropy and inotropy, independent of systemic neural and humoral factors.
1. Apparatus Setup:
- Assemble a Langendorff perfusion system with a water-jacketed reservoir and tubing to maintain temperature at 37°C.
- Prepare Krebs-Henseleit (KH) buffer, oxygenate with 95% O₂ / 5% CO₂, and maintain pH at 7.4.
2. Heart Isolation:
- Anesthetize a rabbit or guinea pig and administer heparin (i.v.) to prevent coagulation.
- Rapidly excise the heart and place it in ice-cold KH buffer.
- Isolate the aorta and cannulate it onto the Langendorff apparatus.
3. Perfusion and Stabilization:
- Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 75 mmHg).
- Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
- Allow the heart to stabilize for 20-30 minutes until a steady rhythm and contractile force are achieved.
4. Etilefrine Administration:
- Record baseline data: heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt_max).
- Introduce etilefrine into the perfusion buffer at increasing concentrations to generate a cumulative concentration-response curve.
- Allow the heart's response to stabilize at each concentration before adding the next.
5. Data Analysis:
- Measure the changes in HR (chronotropic effect) and +dP/dt_max (inotropic effect) at each etilefrine concentration.
- Plot the concentration-response curve and calculate the EC₅₀ value.
A[label="Prepare Langendorff System\n& Oxygenated KH Buffer"];
B[label="Isolate Heart\n& Mount on Aortic Cannula"];
C [label="Initiate Retrograde Perfusion\n& Insert LV Balloon"];
D [label="Stabilization Period\n(20-30 min)"];
E [label="Record Baseline Data\n(HR, LVDP, +dP/dt)"];
F [label="Administer Cumulative\nConcentrations of Etilefrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="Record Cardiac Parameters\nat Each Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H [label="Data Analysis:\nPlot Concentration-Response Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Caption: Workflow for a Langendorff-perfused heart experiment.
Protocol 3: In Vitro Vascular Smooth Muscle Contraction Assay
This protocol measures the vasoconstrictor effect of etilefrine on isolated arterial segments.
1. Tissue Preparation:
- Euthanize a rat or rabbit and carefully dissect a segment of the thoracic aorta or mesenteric artery.
- Place the artery in cold, oxygenated physiological salt solution (PSS).
- Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.
2. Organ Bath Setup:
- Mount the arterial rings in an organ bath chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- Apply a baseline tension (e.g., 1-2 grams) and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.
3. Viability and Pre-contraction:
- Test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
- Wash the rings and allow them to return to baseline tension.
4. Etilefrine Administration:
- Add etilefrine to the organ bath in a cumulative manner, increasing the concentration stepwise.
- Record the increase in isometric tension after each addition until a maximal response is achieved.
5. Data Analysis:
- Express the contraction at each concentration as a percentage of the maximal contraction induced by KCl.
- Plot the concentration-response curve and determine the EC₅₀ and E_max values for etilefrine-induced vasoconstriction.
A[label="Dissect Arterial Segment\n& Prepare 2-3 mm Rings"];
B[label="Mount Rings in Organ Bath\nwith PSS (37°C, 95% O₂)"];
C [label="Apply Baseline Tension\n& Equilibrate (60-90 min)"];
D [label="Test Viability\nwith High-K⁺ Solution"];
E [label="Add Cumulative\nConcentrations of Etilefrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Record Isometric Tension\nat Each Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Data Analysis:\n- Normalize to KCl Response\n- Plot Curve & Calculate EC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for a vascular ring contraction assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Etilefrine - Wikipedia [en.wikipedia.org]
- 4. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of this compound during abdominal aortic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etilefrine Hydrochloride Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etilefrine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellowish-brown color. What is the likely cause and how can I prevent it?
A1: Discoloration of this compound solutions is most commonly due to oxidation and photodegradation. Etilefrine, being a phenol derivative, is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. The official monograph notes that it is gradually colored by light[1].
Troubleshooting and Prevention:
-
Light Protection: Always prepare and store solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light.[2][3][4]
-
Low Temperature Storage: Store stock and working solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.[4]
-
Use of Antioxidants: Consider the inclusion of an antioxidant, such as sodium metabisulphite, in your formulation.[5] The use of antioxidants is a common strategy to prevent the oxidation of drugs in sterile formulations.
-
Inert Atmosphere: For long-term storage or for very sensitive experiments, deoxygenate the solvent (e.g., by sparging with nitrogen) before dissolving the this compound and store the solution under an inert atmosphere.
Q2: I am observing a loss of potency in my this compound solution over time, even without any visible changes. What could be the reason?
A2: Loss of potency without visible signs of degradation can still be attributed to chemical degradation, primarily through oxidation or hydrolysis, especially if the solution is not stored under optimal conditions. The formation of degradation products may not always result in a color change.
Troubleshooting and Potency Maintenance:
-
pH Control: Maintain the pH of your aqueous solution within the optimal range of 4 to 7.[6] Outside this range, particularly in alkaline conditions, the likelihood of degradation increases.
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for critical experiments.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the remaining active ingredient and detect the presence of degradation products. A described method uses a C18 column with a mobile phase of 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v) with UV detection at 220 nm.[7][8]
Q3: I need to perform forced degradation studies on this compound. What conditions are recommended?
A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. Based on ICH guidelines and known properties of similar phenolic compounds, the following stress conditions are recommended:
-
Acid Hydrolysis: Treat the solution with 1M HCl and heat. While one study reported stability, it is prudent to test as phenylethanolamines can be susceptible to acid-catalyzed degradation.
-
Base Hydrolysis: Treat the solution with 1M NaOH and heat. Similar to acid hydrolysis, this should be tested despite some reports of stability.
-
Oxidative Degradation: Expose the solution to a strong oxidizing agent like 50% hydrogen peroxide (H₂O₂). Complete degradation has been reported after refluxing for 7 hours under these conditions.[8]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 70°C).
-
Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines. This compound is known to be light-sensitive.[1][2]
Q4: Are there any known excipient incompatibilities with this compound in aqueous solutions?
A4: Based on available literature, this compound has been shown to be compatible with:
-
Sodium alginate and mannitol in buccal tablet formulations.[9]
-
Sodium metabisulphite and lactose monohydrate in oral tablet formulations.[5]
However, it is crucial to conduct compatibility studies with any new excipient. Potential incompatibilities could arise with excipients that:
-
Alter the pH of the solution to outside the optimal 4-7 range.
-
Contain reactive impurities, such as peroxides or metal ions, that can catalyze oxidation.
-
Are themselves susceptible to degradation that could, in turn, affect the stability of this compound.
Summary of Stability Data
Due to a lack of extensive published kinetic studies, a comprehensive quantitative summary is challenging. The following table summarizes the available qualitative and semi-quantitative data on this compound stability.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Oxidative | 50% H₂O₂, reflux for 7 hours | Complete degradation | [8] |
| Acidic | 1M HCl | Reported to be stable | [8] |
| Basic | 1M NaOH | Reported to be stable | [8] |
| pH | Optimal range for stability | pH 4-7 | [6] |
| Photostability | Exposure to light | Gradually colored by light; light-sensitive | [1][2] |
| Thermal | Elevated temperature | Store at 2-8°C | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from a published study on the determination of this compound in the presence of its oxidative degradation product.[7][8]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Temperature: Ambient.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Prepare sample solutions by diluting with the mobile phase to a similar concentration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
The retention time for intact this compound is approximately 4.85 minutes, while its oxidative degradation product appears at around 9.28 minutes.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound in an aqueous solution, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1M HCl.
-
Heat the solution (e.g., at 60°C or reflux) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1M NaOH.
-
Heat the solution under the same conditions as the acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-50%).
-
Keep the solution at room temperature or heat it, monitoring for degradation over time.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the aqueous solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Take samples at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose the aqueous solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze samples at appropriate time intervals by HPLC.
-
Visualizations
Caption: Troubleshooting logic for etilefrine stability.
Caption: Workflow for an etilefrine stability study.
Caption: Oxidative degradation pathway of etilefrine.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. bepls.com [bepls.com]
- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ijcrt.org [ijcrt.org]
Optimizing etilefrine dosage to minimize off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize etilefrine dosage and minimize off-target effects in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for etilefrine?
Etilefrine is a direct-acting sympathomimetic amine that primarily functions as an agonist for α1 and β1 adrenergic receptors.[1][2][3][4][5] Its action on α1-adrenergic receptors, located on vascular smooth muscle, leads to vasoconstriction and an increase in peripheral resistance.[1][2][5] Stimulation of β1-adrenergic receptors in the heart results in increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect).[1][2] These combined effects lead to an elevation in blood pressure.
Q2: What are the known on-target and potential off-target effects of etilefrine?
-
On-Target Effects: The primary, intended effects of etilefrine are mediated through the activation of α1 and β1 adrenergic receptors, leading to increased blood pressure and cardiac output.[1][2][3][5]
-
Off-Target Effects: Etilefrine has been reported to have some agonistic activity at β2-adrenergic receptors. Activation of β2 receptors can lead to smooth muscle relaxation, which may counteract the desired vasoconstrictive effects in certain tissues. At higher concentrations, this can become a significant confounding factor in experiments.
Q3: What are typical starting concentrations for in vitro and in vivo experiments with etilefrine?
Determining the optimal dosage requires a dose-response study. However, based on published literature, the following tables provide suggested starting ranges.
Data Presentation: Dosage and Concentration Guidelines
Table 1: Recommended Starting Concentrations for Etilefrine in In Vitro Models
| Model System | Starting Concentration Range | Key Considerations |
| Cell Lines (e.g., PC-3, HEK293) | 1 µM - 10 µM | A concentration of 10 µM has been used to observe significant phosphorylation changes in PC-3 and 293T cells.[1] Start with a lower concentration and perform a dose-response curve to determine the EC50 for your specific cell line and endpoint. |
| Isolated Tissues/Organs | 100 nM - 10 µM | The optimal concentration will depend on the tissue type and the density of adrenergic receptors. |
Table 2: Recommended Starting Dosages for Etilefrine in In Vivo Models
| Animal Model | Route of Administration | Starting Dosage Range | Observed Effects |
| Dog | Intravenous (IV) | 0.04 mg/kg - 0.2 mg/kg | Increased blood pressure and heart rate. |
| Guinea Pig | Daily Injection | 0.14 mg/kg (3x daily) | Long-term administration may impact uterine blood flow. |
| Rat | Buccal | Not specified, but effective plasma levels (>5-7 ng/mL) reached. | Designed to improve bioavailability over oral administration.[6] |
Troubleshooting Experimental Issues with Etilefrine
Q4: My cells show high levels of toxicity or apoptosis after etilefrine treatment. What could be the cause?
-
Concentration Too High: The most likely cause is that the etilefrine concentration is too high for your specific cell type, leading to overstimulation and subsequent cell death.
-
Off-Target Effects: At high concentrations, off-target effects, such as excessive β2-adrenergic stimulation, could lead to metabolic dysregulation and apoptosis in certain cell types.
-
Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells are more susceptible to drug-induced toxicity.[7]
Solution:
-
Perform a Dose-Response Curve: Start with a much lower concentration (e.g., in the nanomolar range) and titrate up to find the optimal concentration that gives the desired on-target effect without significant toxicity.
-
Use Selective Antagonists: To confirm if toxicity is due to on- or off-target effects, co-treat with selective antagonists for α1, β1, and β2 receptors. For example, if a β2 antagonist rescues the cells, it points to off-target toxicity.
-
Check Culture Health: Ensure cells are healthy and not confluent before treatment.[7]
Q5: I am seeing inconsistent or no response to etilefrine in my experiments. What should I check?
-
Receptor Expression: The target cells may not express sufficient levels of α1 and β1 adrenergic receptors.
-
Drug Stability: Etilefrine solutions may degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment.
-
Assay Sensitivity: The assay used to measure the response (e.g., cAMP levels, calcium flux) may not be sensitive enough to detect changes at the concentrations being used.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling pathways. Use cells within a consistent and low passage range.
Solution:
-
Confirm Receptor Expression: Use techniques like qPCR or western blotting to confirm the expression of ADRA1A, ADRA1B, ADRA1D (for α1) and ADRB1 (for β1) in your cell model.
-
Use Positive Controls: Use a well-characterized adrenergic agonist (e.g., phenylephrine for α1, isoproterenol for β) to confirm that the signaling pathway is functional in your cells.
-
Optimize Assay Protocol: Ensure your assay protocol is optimized for your cell type and the specific signaling pathway being measured.
Experimental Protocols
Protocol 1: Determining the On-Target Effect (α1 Activation) via Intracellular Calcium Flux Assay
This protocol is designed to measure the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled α1-adrenergic receptors by etilefrine.
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)[8][9]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Etilefrine stock solution
-
Phentolamine (α1 antagonist) as a negative control
-
ATP or Ionomycin as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add back 100 µL of HBSS to each well.
-
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 2-5 minutes.
-
Compound Addition and Measurement:
-
Prepare a dilution series of etilefrine (e.g., 1 nM to 100 µM).
-
Use the plate reader's injector to add the etilefrine dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the peak response and subsequent decline.
-
-
Controls:
-
Negative Control: Wells with cells and dye but no etilefrine (vehicle control).
-
Antagonist Control: Pre-incubate cells with an α1 antagonist like phentolamine before adding etilefrine to confirm the signal is α1-receptor-mediated.
-
Positive Control: Add a known activator of calcium flux like ATP or ionomycin to a set of wells to confirm cell viability and assay performance.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response observed.
-
Plot the normalized response against the log of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Quantifying Off-Target Effects (β2 Activation) via cAMP Assay
This protocol measures the accumulation of cyclic AMP (cAMP) as a result of the activation of Gs-coupled β2-adrenergic receptors.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)[10]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Etilefrine stock solution
-
Isoproterenol (non-selective β agonist) as a positive control
-
ICI 118,551 (selective β2 antagonist) as a negative control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11]
-
Cell culture plates (format depends on the assay kit)
Methodology:
-
Cell Plating: Seed cells in the appropriate plate format as recommended by the cAMP assay kit manufacturer.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 10-15 minutes) to inhibit phosphodiesterase activity.[11]
-
Add a dilution series of etilefrine (e.g., 1 nM to 100 µM) or controls (isoproterenol, vehicle).
-
Incubate for the recommended time to allow for cAMP accumulation (e.g., 30 minutes at 37°C).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Follow the kit's instructions to perform the competitive immunoassay for cAMP detection. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence, luminescence).
-
-
Controls:
-
Negative Control: Wells with cells and stimulation buffer but no agonist (vehicle control).
-
Antagonist Control: Pre-incubate cells with a β2 antagonist like ICI 118,551 before adding etilefrine.
-
Positive Control: Use a potent β-agonist like isoproterenol to determine the maximum possible cAMP response.
-
-
Data Analysis:
-
The signal from the assay is typically inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals for your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for the off-target effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Etilefrine's primary (on-target) and secondary (off-target) signaling pathways.
Caption: Experimental workflow for optimizing etilefrine dosage.
Caption: Troubleshooting decision tree for common issues in etilefrine experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. bu.edu [bu.edu]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
Technical Support Center: Forced Degradation Studies of Etilefrine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on etilefrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of this compound?
Forced degradation studies for this compound should be conducted under a variety of stress conditions to assess its intrinsic stability and identify potential degradation products. As per ICH guidelines, the typical stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3]
Q2: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is stability-indicating.[4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1]
Q3: What analytical technique is most suitable for analyzing the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for the analysis of this compound and its degradation products.[5][6] The method should be validated to demonstrate specificity, linearity, accuracy, and precision.[6]
Q4: How can I identify the structure of the degradation products?
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF), are powerful tools for the identification and characterization of degradation products.[7] Further structural elucidation can be achieved by isolating the degradation products and using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For hydrolytic studies, if no degradation is seen at room temperature, consider heating to 50-70°C.[1][8] |
| Complete degradation of the drug. | The stress condition is too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor resolution between the parent drug and degradation peaks in the chromatogram. | The chromatographic method is not optimized. | Adjust the mobile phase composition (e.g., organic to aqueous ratio, pH), change the column stationary phase, or modify the gradient elution profile. |
| Formation of multiple, very small degradation peaks. | Secondary degradation is occurring. | Reduce the severity of the stress condition to favor the formation of primary degradation products. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Degradation
-
Protocol:
-
Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to achieve a known concentration (e.g., 1 mg/mL).
-
Store the solution at 60°C for 24 hours.[4]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Basic Degradation
-
Protocol:
-
Accurately weigh and dissolve this compound in 0.1 M sodium hydroxide to achieve a known concentration (e.g., 1 mg/mL).
-
Store the solution at 60°C for 24 hours.[4]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Protocol:
-
Accurately weigh and dissolve 100 mg of pure this compound powder in 45 mL of distilled water in a 100-mL round-bottomed flask.
-
Add 5 mL of 50% hydrogen peroxide (H₂O₂).
-
Reflux the solution for one hour.
-
After reflux, cool the solution and check for complete degradation by injecting a sample into the HPLC system.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation
-
Protocol:
-
Place a known amount of this compound powder in a petri dish.
-
Expose the sample to a dry heat environment in a hot air oven at 70°C for 12 hours.[4]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed sample, dissolve it in the mobile phase to achieve a known concentration, and prepare it for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Photolytic Degradation
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase) at a known concentration.
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A photostability chamber can be used for this purpose.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze both the exposed and control samples using a validated stability-indicating HPLC method.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Stressor | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Illustrative: 15.2% | Illustrative: 2 | Illustrative: 7.8 min |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Illustrative: 18.5% | Illustrative: 3 | Illustrative: 9.1 min |
| Oxidative | 50% H₂O₂ | 1 hour | Reflux | Up to 80% | 1 | 9.28 ± 0.05 min[9] |
| Thermal (Dry Heat) | - | 12 hours | 70°C | Illustrative: 8.7% | Illustrative: 1 | Illustrative: 6.5 min |
| Photolytic | UV/Vis Light | - | Ambient | Illustrative: 12.3% | Illustrative: 2 | Illustrative: 8.2 min |
Note: The values for acidic, basic, thermal, and photolytic degradation are illustrative and need to be determined experimentally. The oxidative degradation data is based on a published study.
Visualizations
Experimental Workflow
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Enhancing the low bioavailability of oral etilefrine in research formulations
Technical Support Center: Enhancing the Oral Bioavailability of Etilefrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the low oral bioavailability of etilefrine in research formulations.
Section 1: FAQs - Understanding the Bioavailability Challenge
A collection of frequently asked questions to establish a foundational understanding of the core issues affecting etilefrine's oral bioavailability.
| Question | Answer |
| 1. Why does oral etilefrine have low bioavailability? | Oral etilefrine has low bioavailability primarily due to extensive first-pass metabolism .[1][2][3] After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized in the gut wall and liver, reducing the amount of active drug that reaches the bloodstream.[4][5] |
| 2. What are the main metabolic pathways for etilefrine? | The major metabolic pathway for etilefrine is conjugation , specifically forming a phenolic sulphate (sulfate conjugation).[5] A minor amount is also excreted as hydroxymandelic acid.[5] This rapid conversion to inactive metabolites is the primary reason for its reduced systemic availability. |
| 3. What is the typical oral bioavailability of a standard etilefrine tablet? | The oral bioavailability of etilefrine is approximately 50-55% in humans.[2][5] However, this can vary depending on the formulation. For example, fast-release tablets may have higher initial plasma levels but are still subject to significant first-pass effects.[3][6] |
| 4. What are the main formulation strategies being researched to overcome this issue? | Key strategies focus on bypassing first-pass metabolism.[4][7] These include developing alternative dosage forms for buccal (oral mucosa) delivery , such as orally fast-dissolving tablets (FDTs), fast-dissolving films, and oral medicated jellies (OMJs).[1][2][6][8][9][10] These formulations aim for rapid dissolution in the mouth and absorption directly into the bloodstream through the rich vasculature of the oral mucosa.[7] |
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific problems researchers may encounter during the development and evaluation of enhanced etilefrine formulations.
Topic: In Vitro Dissolution & Release Studies
| Question/Problem | Possible Causes & Troubleshooting Steps |
| 1. My fast-dissolving formulation shows slow or incomplete drug release. | Formulation Factors: • Excipient Choice: The type and concentration of polymers (e.g., sodium alginate) and fillers (e.g., mannitol) are critical.[6] Review the literature for optimal ratios. • Binder Concentration: Too much binder can slow disintegration. Try reducing the concentration or using a more soluble binder. • Manufacturing Process: For tablets, excessive compression force can reduce porosity and slow water ingress. For films, improper drying can lead to a dense, less soluble matrix.[11] Methodology Factors: • Dissolution Medium: Ensure the pH and composition of the medium (e.g., simulated saliva, pH 6.4-6.7) are appropriate for oral dissolving formulations.[12][13] • Apparatus: For oral films that may float, a standard USP II (paddle) apparatus may be inadequate.[14][15] Consider using a modified setup, such as the basket method (USP I) or adding a sinker to hold the film.[15][16] |
| 2. I'm observing high variability in my dissolution results between samples. | • Non-uniformity of Dosage Form: Ensure tablets have consistent hardness and weight. For films, verify uniform thickness and drug content.[14] Deaeration of the polymer solution before casting is crucial to prevent bubbles and ensure uniformity.[14] • Inconsistent Apparatus Setup: Precisely control parameters like paddle/basket speed and temperature (37 ± 0.5°C).[13] Ensure the dissolution vessel is centered and the paddle/basket height is correct. • Improper Sample Introduction: Introduce the sample into the dissolution medium consistently to avoid variations in wetting and disintegration initiation. |
Topic: In Vivo Pharmacokinetic (PK) Studies
| Question/Problem | Possible Causes & Troubleshooting Steps |
| 1. Plasma concentrations of etilefrine are lower than expected, even with an enhanced formulation. | • Administration Technique: For buccal formulations in animal models (e.g., rats), ensure the formulation remains in the oral cavity and is not immediately swallowed.[17] Improper oral gavage for control formulations can also lead to dosing errors. • Animal Model Physiology: The pH of rat saliva and mucosal permeability may differ from humans. Consider the relevance of the chosen animal model. Also, stress during handling can alter physiological parameters and affect absorption. • Analytical Sensitivity: The analytical method (e.g., LC-MS/MS) must be sensitive enough to detect low concentrations of etilefrine, especially at later time points. Verify the lower limit of quantification (LLOQ).[18] • Formulation Stability: Ensure the drug is stable in the formulation vehicle prior to administration. |
| 2. I'm seeing high inter-subject variability in PK parameters (AUC, Cmax). | • Biological Variability: This is inherent in in vivo studies. Ensure animals are of a consistent age, weight, and strain, and are properly fasted before dosing to minimize variability in gastric emptying and absorption.[19] • Inconsistent Dosing: For buccal delivery, variability in the surface area of application or residence time in the mouth can lead to large differences in absorption.[17] • Blood Sampling: Ensure blood samples are collected at the precise scheduled times and are handled consistently (e.g., immediate centrifugation, proper storage at -80°C) to prevent drug degradation.[20] |
Topic: Bioanalytical Method (LC-MS/MS)
| Question/Problem | Possible Causes & Troubleshooting Steps |
| 1. I have low recovery of etilefrine from plasma during sample preparation. | • Extraction Method: Etilefrine is water-soluble.[3] Simple protein precipitation with methanol or acetonitrile is a common and effective first step.[20] If recovery is still low, consider a more specific method like solid-phase extraction (SPE). • pH Adjustment: The extraction efficiency can be pH-dependent. Adjust the sample pH to ensure etilefrine is in a favorable ionic state for extraction. • Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of etilefrine in the MS source.[18] Use a stable isotope-labeled internal standard to compensate for these effects. Evaluate matrix effects by comparing the response in post-extraction spiked plasma supernatant versus a neat solution.[18] |
| 2. My chromatogram shows interfering peaks near the etilefrine peak. | • Chromatographic Separation: Optimize the mobile phase gradient to better separate etilefrine from interfering peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).[21] • Mass Spectrometry Selectivity: Use Multiple Reaction Monitoring (MRM) with highly specific precursor-to-product ion transitions for both etilefrine and the internal standard. This is a key advantage of LC-MS/MS for achieving high selectivity in complex matrices like plasma.[20][22] |
Section 3: Quantitative Data Summaries
Table 1: Comparison of Pharmacokinetic Parameters for Different Etilefrine Formulations
| Formulation Type | Route | Key Finding | Relative Bioavailability (%) | Cmax | Tmax | Source |
| Conventional Tablet | Oral (Intragastric) | Standard baseline, subject to first-pass effect. | 100% (Reference) | Baseline | ~1-1.5 h | [2][3] |
| Buccal Aqueous Droplets | Buccal | Showed significantly higher bioavailability than intragastric route. | ~200% (vs. intragastric) | Increased | Shorter | [2] |
| Fast-Dissolving Buccal Tablets | Buccal | Achieved effective plasma levels (>5-7 ng/mL) within 0.5 h in rats. | Similar to buccal droplets | Rapidly achieved | ≤ 0.5 h | [6] |
| Fast-Dissolving Buccal Film | Buccal | Rapid absorption (>19 ng/mL at 0.5 h) and sustained effective levels in rats. | ~115% (vs. intragastric) | Higher & Faster | ≤ 0.5 h | [9][23] |
| Oral Medicated Jelly (OMJ) | Oral Mucosal | Showed significantly higher Cmax and bioavailability in human volunteers. | 154.55% (vs. market tablet) | 1.7-fold higher | Shorter | [1][8] |
Note: Data is compiled from different studies (human and animal) and should be used for comparative purposes.
Table 2: In Vitro Release Characteristics of Enhanced Formulations
| Formulation Type | Key Excipients | Dissolution Medium | Release Profile | Source |
| Fast-Dissolving Tablets (FDTs) | Sodium Alginate, Mannitol | Not specified | > 50% released after 3 minutes | [3][6] |
| Fast-Dissolving Films | Sodium Alginate, Glycerin | Not specified | > 70% released after 2 minutes | [9][10] |
| Oral Medicated Jelly (OMJ) | Pectin (4%), Calcium Chloride | Not specified | > 96% dissolved within 10 minutes | [1][8] |
| Market Tablet (Reference) | N/A | Not specified | ~22% dissolved after 10 minutes | [24] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Fast-Dissolving Buccal Films
-
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).[12][15] For the paddle method, a sinker may be needed to prevent the film from floating.[16]
-
Dissolution Medium: 500 mL of simulated saliva buffer (pH 6.7).[12] Maintain temperature at 37 ± 0.5°C.
-
Apparatus Speed: Set rotation speed to 50 rpm.
-
Procedure: a. Place one etilefrine buccal film into each dissolution vessel. b. Start the apparatus immediately. c. Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Determine the concentration of etilefrine in each sample using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Evaluation in a Rat Model
-
Animals: Male Wistar rats (200-250 g). House animals under standard conditions and fast them overnight before the experiment, with free access to water. All protocols must be approved by an Institutional Animal Care and Use Committee.[25]
-
Groups (Example):
-
Group 1: Control (Conventional etilefrine tablet formulation, administered via oral gavage).
-
Group 2: Test (Enhanced formulation, e.g., buccal film, applied to the oral mucosa).
-
Group 3: Intravenous (IV) bolus (for absolute bioavailability calculation).
-
-
Dosing: Administer a dose equivalent to 10 mg/kg of etilefrine.[17] For buccal administration, carefully place the film or tablet inside the cheek pouch.
-
Blood Sampling: a. Collect blood samples (~150 µL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[19] b. Collect samples into heparinized tubes. c. Centrifuge the samples immediately at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and half-life (t½). Calculate relative bioavailability compared to the control group.
Protocol 3: Quantification of Etilefrine in Rat Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled etilefrine). c. Add 150 µL of ice-cold methanol to precipitate proteins.[20] d. Vortex for 2 minutes. e. Centrifuge at 15,000 g for 10 minutes at 4°C.[20] f. Transfer the supernatant to an autosampler vial for injection.
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.[22]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[22]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor → product ion transitions for both etilefrine and the IS.
-
-
Quantification: Construct a calibration curve using standards prepared in blank plasma. Quantify etilefrine concentration in the unknown samples by interpolating from the curve based on the analyte/IS peak area ratio.
Section 5: Visualizations
Caption: Etilefrine's first-pass metabolism vs. buccal delivery route.
References
- 1. A novel oral medicated jelly for enhancement of etilefrine hydrochloride bioavailability: In vitro characterization and pharmacokinetic evaluation in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel oral medicated jelly for enhancement of this compound bioavailability: In vitro characterization and pharmacokinetic evaluation in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding First Pass Metabolism [nottingham.ac.uk]
- 5. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of orally fast-dissolving tablets of this compound to achieve efficient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsronline.com [wjpsronline.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and evaluation of fast-dissolving films of this compound for practical buccal dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Oral Thin Film In Vitro Dissolution Testing - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pharmtech.com [pharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Absorption behavior of etilefrine after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
- 20. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 22. frontiersin.org [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in etilefrine hydrochloride samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in etilefrine hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Known impurities include:
-
Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone
-
Impurity B: (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol (Phenylephrine)
-
Impurity C: 3-(2-Amino-1-hydroxyethyl)phenol (Norfenefrine)[1][2]
-
Impurity D: 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone
-
Impurity E: 3-Hydroxyacetophenone
Q2: What are the potential sources of these impurities?
A2: The origins of these impurities are often linked to the synthetic route used for this compound. A common synthesis involves the reaction of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation.[6]
-
Process-Related Impurities:
-
Impurity D (2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone): This is a key intermediate in the synthesis.[7] Its presence in the final product indicates an incomplete reduction step.
-
Impurity F (N-Benzylethylamine): This is a starting material in the amination reaction.[6] Incomplete removal can lead to its presence in the final drug substance.
-
-
Degradation Products:
-
Impurity A (2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone): This can be formed by the oxidation of etilefrine.
-
Impurities can also arise from exposure to stress conditions such as acid, base, oxidation, heat, and light.[8]
-
Q3: What are the typical acceptance criteria for these impurities?
A3: While specific limits can vary by pharmacopeia and manufacturer, general guidance from the International Council for Harmonisation (ICH) provides thresholds for reporting, identification, and qualification of impurities. For a drug substance with a maximum daily dose of more than 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[9] Individual pharmacopoeial monographs for this compound should be consulted for specific limits.
Quantitative Data Summary
The following table summarizes the known impurities of this compound. Please note that typical quantitative levels in commercial batches are proprietary and not publicly available. The limits provided are based on general ICH guidelines for a hypothetical maximum daily dose and should be confirmed against the relevant pharmacopeia.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Type |
| Etilefrine | (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol | C₁₀H₁₅NO₂ | 181.23 | 709-55-7 | API |
| Impurity A | 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone | C₁₀H₁₃NO₂ | 179.22 | 22510-12-9 | Process/Degradation |
| Impurity B | (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol | C₉H₁₃NO₂ | 167.21 | 1477-63-0 | Process |
| Impurity C | 3-(2-Amino-1-hydroxyethyl)phenol | C₈H₁₁NO₂ | 153.18 | 536-21-0 | Process/Metabolite |
| Impurity D | 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone | C₁₇H₁₉NO₂ | 269.34 | 42146-10-1 | Process Intermediate |
| Impurity E | 3-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 121-71-1 | Starting Material |
| Impurity F | N-Benzylethylamine | C₉H₁₃N | 135.21 | 14321-27-8 | Starting Material |
Experimental Protocols
HPLC Method for Identification and Quantification of Impurities
This method is a general starting point and should be validated for your specific instrumentation and samples.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject a standard solution of this compound and individual impurity reference standards to determine their retention times.
-
Inject the sample solution.
-
Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the peak area and an external standard method.
-
GC-MS for Volatile Impurities
This method can be adapted for the analysis of residual solvents and other volatile impurities.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add an appropriate solvent (e.g., DMSO/water).
-
-
Procedure:
-
Optimize headspace parameters (e.g., vial equilibration temperature and time).
-
Develop a suitable temperature program for the GC oven to separate the volatile impurities.
-
Acquire mass spectra for the separated components.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify using an appropriate internal or external standard method.
-
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase. | - Lower the pH of the mobile phase to protonate silanols. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Flow rate is too high. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). - Replace the column. - Reduce the flow rate. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Prepare fresh mobile phase. - Clean the injector and sample loop. - Run blank injections to wash the system. |
| Baseline Drift | - Column temperature fluctuations. - Changes in mobile phase composition. - Contaminated detector flow cell. | - Use a column oven to maintain a stable temperature. - Ensure proper mobile phase mixing and degassing. - Flush the detector flow cell. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape | - Inactive sites in the injector or column. - Inappropriate injection temperature. | - Use a deactivated liner and column. - Optimize the injector temperature. |
| Low Sensitivity | - Leak in the system. - Inefficient sample transfer from the headspace. | - Check for leaks using an electronic leak detector. - Optimize headspace parameters (e.g., increase equilibration time or temperature). |
| Mass Spectrum Library Mismatch | - Co-eluting peaks. - Background interference. | - Improve chromatographic separation. - Check for and eliminate sources of background contamination. |
Visualizations
Caption: HPLC analysis workflow for this compound impurities.
Caption: Relationships between etilefrine HCl and its impurities.
References
- 1. Norfenefrine | C8H11NO2 | CID 4538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine EP Impurity C | CAS No- 536-21-0 | Norfenefrine [chemicea.com]
- 3. chemicea.com [chemicea.com]
- 4. Etilefrine EP Impurity F | 14321-27-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN101921198A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Etilefrine Hydrochloride Detection in Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the detection of etilefrine hydrochloride in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and efficient analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in biological samples?
A1: The most prevalent methods for the quantification of this compound in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] These techniques offer the required sensitivity and selectivity for bioanalytical applications. Spectrophotometric methods have also been described, though they may lack the specificity required for complex biological samples without extensive sample cleanup.[3]
Q2: What are the main challenges in the analysis of etilefrine from biological samples?
A2: Key challenges include the low concentrations of the drug often present, potential interference from endogenous matrix components, and the need to account for its metabolites. Etilefrine is metabolized primarily through conjugation (glucuronidation and sulfation) in the liver and gastrointestinal tract.[2] Therefore, depending on the analytical goal, a hydrolysis step may be necessary to measure total etilefrine. Sample stability is another critical factor, as degradation can occur due to factors like temperature, pH, and enzymatic activity.
Q3: Are there commercially available ELISA kits for this compound detection?
A3: Based on available literature, commercially available ELISA kits specifically for the detection of this compound in biological samples are not commonly reported. While ELISA is a powerful technique for the quantification of various analytes, chromatographic methods like HPLC and LC-MS/MS remain the standard for small molecules like etilefrine due to their high specificity and sensitivity.
Q4: What are the typical sample preparation techniques used for etilefrine analysis?
A4: Common sample preparation methods aim to extract etilefrine from the biological matrix and remove interfering substances. These include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample (e.g., plasma) to precipitate proteins.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[1][10][11][12] This is often used to achieve cleaner extracts and better sensitivity.[13]
Q5: How can I ensure the stability of etilefrine in my biological samples?
A5: To maintain the integrity of etilefrine in biological samples, it is crucial to control storage conditions. Key factors affecting stability include temperature, light, pH, and enzymatic degradation. Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The pH of the sample may also need to be adjusted to prevent degradation. It is essential to perform stability studies as part of method validation to understand how these factors affect the analyte in the specific biological matrix being tested.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Extra-column volume | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample or inject a smaller volume.- Minimize the length of tubing between the injector, column, and detector. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (air bubbles, leaks) | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles and check for any leaks in the system. |
| High Backpressure | - Column frit blockage- Contamination of the column- Mobile phase precipitation | - Back-flush the column (disconnect from the detector). If pressure remains high, replace the inlet frit or the column.- Use a guard column and ensure proper sample filtration.- Ensure the mobile phase components are fully miscible and the buffer concentration is appropriate. |
| Low Sensitivity/No Peaks | - Detector issue (lamp off, incorrect wavelength)- Injection problem- Sample degradation | - Check detector settings and ensure the lamp is on and at the correct wavelength.- Verify the injector is functioning correctly and the correct sample volume is being injected.- Prepare fresh samples and standards and ensure proper storage. |
| Baseline Noise or Drift | - Contaminated mobile phase- Air bubbles in the detector- Detector lamp aging | - Prepare fresh, high-purity mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if it has exceeded its lifetime.[14] |
GC-MS Method Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape | - Active sites in the injector or column- Improper derivatization- Column contamination | - Deactivate the injector liner or use a new, silanized liner. Condition the column.- Optimize derivatization conditions (reagent concentration, temperature, time).- Bake out the column at the maximum recommended temperature. |
| Low Sensitivity | - Leak in the system- Inefficient ionization- Sample loss during preparation | - Perform a leak check of the GC-MS system.- Clean the ion source.- Optimize the sample extraction and derivatization steps. |
| Mass Spectral Interferences | - Co-eluting compounds- Column bleed- Contamination from sample preparation | - Optimize the GC temperature program to improve separation.- Use a low-bleed column and condition it properly.- Use high-purity solvents and reagents for sample preparation.[15] |
| Retention Time Shifts | - Fluctuation in carrier gas flow rate- Column aging- Changes in oven temperature program | - Check the carrier gas supply and ensure a constant flow rate.- Trim the column inlet or replace the column.- Verify the oven temperature program is accurate and reproducible. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of etilefrine and related compounds using various analytical methods.
| Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-ECD (for Oxilofrine) | Plasma | 1 ng/mL | - | - | [7] |
| HPLC-ECD (for Oxilofrine) | Urine | 12.5 ng/mL | - | - | [7] |
| HPLC-UV | Pharmaceutical Formulation | 0.132 µg/mL | 0.401 µg/mL | 99.54 ± 0.503 | [4] |
| LC-MS/MS (for various drugs) | Whole Blood | - | 0.5 - 5 ng/mL | 70 - 120 | [16] |
| LC-MS/MS (for Flualprazolam) | Serum | 0.608 ng/mL | 1.842 ng/mL | 97.0 - 98.0 | [11] |
| LC-MS/MS (for Isotonitazene) | Serum | 0.192 ng/mL | 0.584 ng/mL | 71.9 - 75.5 | [11] |
| LC-MS/MS (for various drugs) | Plasma | 0.06 - 9.78 ng/mL | 0.17 - 29.64 ng/mL | 79.88 - 120.36 | [8] |
| GC-MS (for Ephedrines) | Urine | 20 - 40 ng/mL | - | - | [17] |
Note: Data for etilefrine may be inferred from structurally similar compounds when direct data is unavailable. ECD stands for Electrochemical Detection.
Experimental Protocols
HPLC-UV Method for Etilefrine in Pharmaceutical Formulations
This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.[4]
-
Chromatographic Conditions:
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create calibration standards within the linear range (e.g., 0.5-10 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final known volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard solutions and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of etilefrine in the sample solution from the calibration curve.
-
GC-MS Method for Etilefrine in Urine (General Approach)
This protocol outlines a general procedure that requires optimization and validation.
-
Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard.
-
For total etilefrine, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
-
Perform solid-phase extraction (SPE) for cleanup and concentration.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., MSTFA) to improve volatility and chromatographic performance. Heat as required to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for separation of etilefrine from matrix components.
-
MS Conditions: Electron ionization (EI) mode. Scan in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify the etilefrine derivative based on its retention time and mass spectrum.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Visualizations
References
- 1. High-performance liquid chromatographic determination of etilefrine in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 6. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. scielo.br [scielo.br]
Technical Support Center: Managing Potential Side Effects of Etilefrine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential side effects of etilefrine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is etilefrine and what is its primary mechanism of action?
A1: Etilefrine is a sympathomimetic amine that acts as an agonist at α1 and β1 adrenergic receptors.[1][2] Its primary mechanism of action involves stimulating these receptors, leading to vasoconstriction (through α1 receptors) and increased heart rate and contractility (through β1 receptors).[1][2] This dual action results in an overall increase in blood pressure and cardiac output.[3]
Cardiovascular Side Effects
Q2: What are the most common cardiovascular side effects of etilefrine observed in animal studies?
A2: The most frequently reported cardiovascular side effects in animal studies, particularly in dogs and rats, are a dose-dependent increase in heart rate (tachycardia) and blood pressure (hypertension).[4][5][6]
Q3: How can I manage etilefrine-induced tachycardia in my animal model?
A3: Tachycardia can often be managed by adjusting the dose of etilefrine. If dose adjustment is not feasible, co-administration of a selective β1-adrenergic antagonist, such as atenolol, has been shown to significantly inhibit the positive chronotropic effects of etilefrine in isolated dog atrial preparations.[4] It is crucial to carefully titrate the dose of the beta-blocker to avoid excessive bradycardia or hypotension.
Q4: What are the recommended strategies for managing hypertension induced by etilefrine?
A4: Similar to tachycardia, the first step in managing hypertension is to consider dose reduction. If hypertension persists, the use of α1-adrenergic antagonists can be explored to counteract the vasoconstrictive effects of etilefrine.[1] Continuous blood pressure monitoring is essential to guide therapeutic interventions.
Respiratory Side Effects
Q5: Are there any known respiratory side effects of etilefrine in animal studies?
A5: There is limited specific information available in the current literature regarding significant respiratory side effects of etilefrine in animal models. One source mentions dyspnoea (shortness of breath) as a potential adverse reaction in humans, but this has not been well-documented in preclinical animal studies.[7] Researchers should remain vigilant and monitor respiratory parameters.
Q6: How should I monitor for potential respiratory side effects during my experiments?
A6: It is recommended to monitor respiratory rate and effort.[8] For more detailed analysis, especially in rodent models, techniques like whole-body plethysmography can be used to measure changes in ventilatory function, including respiratory rate and tidal volume.[9] Any signs of respiratory distress, such as labored breathing or changes in breathing patterns, should be carefully documented and investigated.
Neurological Side Effects
Q7: What are the potential neurological side effects of etilefrine in animal studies?
A7: The available data on neurological side effects are limited. One study in rats and mice investigated the central nervous system (CNS) effects of etilefrine, noting that high doses can have depressive effects, which were antagonized by theophylline.[10] General side effects of sympathomimetics can include tremors and restlessness.[1]
Q8: How can I assess and manage potential neurological side effects?
A8: Behavioral observations are crucial for detecting potential neurological side effects.[11] This can include monitoring for changes in motor activity, coordination, and signs of excitability or sedation.[11] If CNS stimulation is a concern, supportive care is the primary approach. In cases of severe agitation, sedative agents may be considered, but their potential interaction with etilefrine should be carefully evaluated.
Troubleshooting Guides
Troubleshooting Unexpected Cardiovascular Responses
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Extreme Tachycardia | - Dose too high- Individual animal sensitivity- Interaction with other administered compounds | 1. Immediately reduce or stop etilefrine infusion.2. Confirm the correct dose was administered.3. Consider administration of a short-acting β1-selective blocker (e.g., esmolol) under veterinary guidance.4. Review all other administered substances for potential synergistic effects.[3] |
| Severe Hypertension | - Dose too high- Predisposing condition in the animal model (e.g., renal impairment) | 1. Decrease the rate of etilefrine administration.2. Administer a fast-acting vasodilator or α1-antagonist as a rescue intervention.3. Ensure the animal is not under undue stress, which can exacerbate hypertension. |
| Hypotension Following Initial Hypertensive Response | - Reflex bradycardia due to baroreceptor activation- Cardiac fatigue at very high doses | 1. Temporarily discontinue etilefrine.2. Administer atropine to counteract severe reflex bradycardia if necessary.3. Re-evaluate the dosing regimen; a lower, more stable dose may be required. |
Troubleshooting Other Potential Side Effects
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Signs of Respiratory Distress (e.g., rapid, shallow breathing) | - While not a commonly reported side effect, it could be secondary to cardiovascular stress or an idiosyncratic reaction. | 1. Ensure a patent airway.2. Provide supplemental oxygen if necessary.3. Monitor blood oxygen saturation using a pulse oximeter.4. Discontinue etilefrine and provide supportive care. |
| Unusual Behavior (e.g., agitation, lethargy) | - Central nervous system effects of etilefrine.- Interaction with other drugs. | 1. Observe the animal's behavior closely and document specific signs.2. Reduce environmental stimuli.3. For severe agitation, consult with a veterinarian about the potential use of a mild sedative.4. If lethargy is observed, ensure it is not a sign of cardiovascular compromise. |
Quantitative Data from Animal Studies
Table 1: Cardiovascular Effects of Etilefrine in Dogs
| Dose | Route | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Animal Model | Reference |
| 0.04 mg/kg | IV | Slight increase in systolic, decrease in diastolic | Increased | Anesthetized dogs | [5] |
| 0.1 mg/kg | IV | Increased | Increased | Anesthetized dogs | [6] |
| 0.2 mg/kg | IV | Initial decrease, then increase above baseline | More elevated than lower doses | Anesthetized dogs | [5] |
| 1 mg/kg | Not Specified | Expected pharmacologic response | Expected pharmacologic response | Beagle dogs | [12] |
| 10 mg/kg | Not Specified | Expected pharmacologic response | Expected pharmacologic response | Beagle dogs | [12] |
Table 2: Cardiovascular Effects of Etilefrine in Rats
| Dose | Route | Effect on Plasma Concentration | Animal Model | Reference |
| 2.5 mg/kg | Buccal | Lower plasma concentration | Rats | [11] |
| 10 mg/kg | Buccal | Higher plasma concentration | Rats | [11] |
Experimental Protocols
Protocol 1: Intravenous Administration and Cardiovascular Monitoring in Anesthetized Dogs
Objective: To assess the dose-dependent cardiovascular effects of etilefrine.
Animal Model: Beagle dogs.
Anesthesia: Propiomazine-pentobarbital narcosis.[5]
Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia.
-
Surgically place catheters for intravenous drug administration and direct arterial blood pressure monitoring.
-
Record baseline cardiovascular parameters, including heart rate (HR), systolic, diastolic, and mean arterial pressure (MAP), for at least 15 minutes.
-
Administer a bolus of etilefrine intravenously at the desired dose (e.g., 0.04 mg/kg).[5]
-
Continuously monitor and record HR and blood pressure for at least 60 minutes post-administration.
-
For dose-response studies, allow cardiovascular parameters to return to baseline before administering the next dose (e.g., 0.2 mg/kg).[5]
Protocol 2: Buccal Administration and Pharmacokinetic Assessment in Rats
Objective: To evaluate the absorption and plasma concentration of etilefrine following buccal administration.
Animal Model: Rats.
Procedure:
-
Administer etilefrine hydrochloride solution buccally using a cotton ball at the desired dose (e.g., 2.5 mg/kg or 10 mg/kg).[11]
-
Maintain the application for a specified duration (e.g., 1 or 4 hours).[11]
-
Collect blood samples at predetermined time points via an appropriate method (e.g., tail vein sampling).
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for etilefrine concentration using a validated analytical method (e.g., HPLC).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Signaling Pathways and Experimental Workflows
References
- 1. Etilefrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacological analysis of positive chronotropic and inotropic responses to etilefrine in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in etilefrine-induced CNS effects when associated with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption behavior of etilefrine after buccal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Experimental Reproducibility of Etilefrine-Induced Vasoconstriction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of etilefrine-induced vasoconstriction experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: No or Weak Vasoconstriction Response to Etilefrine
| Potential Cause | Troubleshooting Steps |
| Suboptimal Etilefrine Concentration | - Verify the concentration of your etilefrine stock solution. - Perform a concentration-response curve to determine the optimal effective concentration (EC50) for your specific tissue and experimental conditions. A typical starting range for etilefrine in isolated artery experiments is 10⁻⁹ to 10⁻⁴ M. |
| Degraded Etilefrine Solution | - Prepare fresh etilefrine solutions for each experiment. - Store stock solutions in appropriate conditions (e.g., protected from light, refrigerated or frozen as recommended) and for a limited time. |
| Tissue Viability Issues | - Ensure proper dissection and handling of the vascular tissue to maintain its physiological responsiveness. - After mounting, allow for an adequate equilibration period (typically 60-90 minutes) in physiological salt solution (PSS) before starting the experiment. - Test tissue viability with a known vasoconstrictor (e.g., potassium chloride, KCl) before applying etilefrine. A robust contraction to KCl (e.g., 60 mM) indicates viable tissue. |
| Presence of Endothelium-Derived Relaxing Factors | - The endothelium can release vasodilators like nitric oxide (NO) that counteract vasoconstriction.[1][2] - To isolate the direct effect of etilefrine on smooth muscle, consider mechanically removing the endothelium. The absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) can confirm successful removal. |
| Incorrect Buffer Composition or pH | - Use a physiological salt solution (e.g., Krebs-Henseleit solution) with the correct ionic composition, glucose concentration, and pH (typically 7.4). - Ensure the buffer is continuously gassed with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain pH and oxygenation. |
Issue 2: High Variability in Vasoconstriction Response Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | - Standardize the dissection and mounting procedures to minimize variability in tissue handling. - Use vessel segments of similar anatomical origin and size for all experiments. |
| Tachyphylaxis (Desensitization) | - Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can occur with adrenergic agonists. - To minimize tachyphylaxis, allow for sufficient washout periods between etilefrine applications. - If tachyphylaxis is suspected, consider using a single concentration-response curve per tissue preparation. |
| Fluctuations in Experimental Conditions | - Maintain a constant temperature (typically 37°C) in the organ bath throughout the experiment. - Ensure a stable pH and oxygenation of the physiological salt solution. |
| Variability in Animal/Tissue Source | - Use animals of the same species, strain, age, and sex to reduce biological variability. - Be aware that vascular reactivity can vary between different vascular beds. |
Issue 3: Unexpected Vasodilation at Low Etilefrine Concentrations
| Potential Cause | Troubleshooting Steps |
| β-Adrenergic Receptor Activation | - Etilefrine has some affinity for β-adrenergic receptors, which can mediate vasodilation.[3] This effect is sometimes observed at lower concentrations before the α-adrenergic-mediated vasoconstriction becomes dominant. - Consider using a β-blocker (e.g., propranolol) to isolate the α-adrenergic vasoconstrictor effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of etilefrine in inducing vasoconstriction?
A1: Etilefrine is a sympathomimetic amine that primarily acts as an agonist at α1-adrenergic receptors on vascular smooth muscle cells.[3][4] Activation of these Gq protein-coupled receptors initiates a signaling cascade that leads to vasoconstriction.[1][5]
Q2: What is the typical signaling pathway activated by etilefrine in vascular smooth muscle?
A2: Upon binding to the α1-adrenergic receptor, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.[1][5]
Q3: What are the recommended starting concentrations for an etilefrine concentration-response curve?
A3: A common starting range for constructing a cumulative concentration-response curve for etilefrine in isolated artery preparations is from 10⁻⁹ M to 10⁻⁴ M.[6] The optimal range may vary depending on the specific blood vessel and experimental conditions.
Q4: How can I assess the viability of my isolated blood vessel preparation?
A4: Before applying etilefrine, it is crucial to confirm the viability of the tissue. This is typically done by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A strong and sustained contraction indicates that the smooth muscle cells are healthy and responsive.
Q5: What is the role of the endothelium in etilefrine-induced vasoconstriction?
A5: The endothelium can significantly modulate the vascular response to etilefrine. It can release vasodilating substances, such as nitric oxide (NO) and prostacyclin, which can counteract the vasoconstrictor effect of etilefrine.[1][2] To study the direct effect of etilefrine on vascular smooth muscle, the endothelium is often experimentally removed.
Q6: How should I prepare and store etilefrine solutions for my experiments?
A6: It is recommended to prepare fresh etilefrine solutions for each experiment from a concentrated stock. Stock solutions should be prepared in a suitable solvent (e.g., distilled water or saline) and stored under conditions that prevent degradation, such as refrigeration or freezing, and protection from light. The stability of the solution under your specific storage conditions should be validated.
Experimental Protocols
Protocol 1: Etilefrine-Induced Vasoconstriction in Isolated Rat Thoracic Aorta
This protocol describes a standard method for assessing etilefrine-induced vasoconstriction in isolated rat thoracic aortic rings using a wire myograph.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Etilefrine hydrochloride
-
Potassium chloride (KCl)
-
Phenylephrine (optional, as a positive control)
-
Acetylcholine (optional, to test endothelial integrity)
-
Distilled water
-
Gas mixture: 95% O₂ / 5% CO₂
-
Wire myograph system with a force transducer and data acquisition software
-
Dissection tools (forceps, scissors)
-
Petri dish with cold, gassed Krebs-Henseleit solution
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved animal ethics protocols.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold, gassed Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
(Optional) To remove the endothelium, gently rub the luminal surface of the aortic ring with a fine wire or forceps.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring on the two wires of the wire myograph chamber.
-
Fill the chamber with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
(Optional) If studying endothelium-intact vessels, pre-contract the rings with phenylephrine (e.g., 10⁻⁶ M) and then add acetylcholine (e.g., 10⁻⁵ M) to confirm endothelium-dependent relaxation.
-
-
Etilefrine Concentration-Response Curve:
-
Once a stable baseline is achieved, add etilefrine cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve (log concentration of etilefrine vs. percentage of maximal contraction).
-
Calculate the EC₅₀ (the concentration of etilefrine that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contractile response to etilefrine).
-
Quantitative Data Summary
Table 1: Typical Experimental Parameters for Etilefrine-Induced Vasoconstriction in Isolated Rat Aorta
| Parameter | Value | Reference |
| Etilefrine Concentration Range | 10⁻⁹ M - 10⁻⁴ M | [6] |
| KCl Concentration for Viability | 60 mM | General Practice |
| Equilibration Time | 60 - 90 minutes | General Practice |
| Organ Bath Temperature | 37 °C | General Practice |
| Resting Tension | ~2.0 g | General Practice |
Note: These values are approximate and may need to be optimized for your specific experimental setup.
Visualizations
Caption: Signaling pathway of etilefrine-induced vasoconstriction.
Caption: Experimental workflow for etilefrine vasoconstriction assay.
Caption: Troubleshooting logic for weak etilefrine response.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etilefrine Hydrochloride Sustained-Release Formulation for Prolonged Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with etilefrine hydrochloride sustained-release formulations intended for prolonged studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a direct-acting sympathomimetic amine that stimulates both α1 and β1 adrenergic receptors.[1][2] Stimulation of α1-adrenergic receptors in vascular smooth muscle cells leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure.[1][2] Activation of β1-adrenergic receptors in the heart increases heart rate (positive chronotropic effect) and enhances myocardial contractility (positive inotropic effect), leading to increased cardiac output.[1][2] The combined effect of increased cardiac output and elevated peripheral resistance results in a sustained improvement in blood pressure.[2]
2. Why is a sustained-release formulation of this compound desirable for prolonged studies?
Conventional oral tablets of this compound have a short half-life of approximately 2 hours and are subject to a significant first-pass metabolism, leading to a bioavailability of about 55%.[3] This necessitates frequent dosing to maintain therapeutic plasma concentrations.[2] A sustained-release formulation aims to prolong the drug release, thereby maintaining a therapeutic plasma concentration for an extended period, reducing dosing frequency, minimizing fluctuations in blood pressure, and improving patient compliance in long-term studies.
3. What are the key considerations when formulating a sustained-release tablet of this compound?
Key considerations include selecting appropriate rate-controlling polymers and excipients. Hydrophilic matrix systems using polymers like hydroxypropyl methylcellulose (HPMC) are a common approach. The viscosity grade and concentration of the polymer are critical in controlling the drug release rate. Other factors to consider are the drug-to-polymer ratio, the use of fillers, binders, and lubricants, and the manufacturing process (e.g., direct compression, wet granulation).
4. What are the suitable analytical methods for quantifying this compound in formulation and biological samples?
Spectrophotometric and high-performance liquid chromatography (HPLC) methods are commonly used for the determination of this compound. For in vitro dissolution studies, a UV-Vis spectrophotometer is often suitable. For quantifying etilefrine in biological matrices like plasma for pharmacokinetic studies, a more sensitive and specific method such as HPLC with UV or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS), is required.[4][5]
Experimental Protocols
In Vitro Dissolution Testing for Sustained-Release Tablets
This protocol is a general guideline and may require optimization based on the specific formulation.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. For some studies, a sequential pH change (e.g., 2 hours in 0.1 N HCl followed by a change to pH 6.8 phosphate buffer) can be used to simulate the gastrointestinal transit.
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)
-
Analysis: Filter the samples and analyze for this compound concentration using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rabbits)
-
Animals: Healthy adult rabbits (n=6)
-
Housing: Housed in individual cages with free access to food and water.
-
Dosing: A single oral dose of the this compound sustained-release tablet. A parallel group receiving an immediate-release formulation should be included for comparison.
-
Blood Sampling: Collect approximately 1 mL of blood from the marginal ear vein into heparinized tubes at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Data Presentation
Table 1: In Vitro Drug Release Profile of this compound Formulations (Hypothetical Data)
| Time (hours) | Immediate-Release Formulation (% Cumulative Release) | Sustained-Release Formulation (% Cumulative Release) |
| 1 | 95.2 ± 3.1 | 25.4 ± 2.8 |
| 2 | 98.6 ± 2.5 | 40.1 ± 3.5 |
| 4 | - | 62.8 ± 4.1 |
| 6 | - | 78.5 ± 3.9 |
| 8 | - | 89.2 ± 3.2 |
| 10 | - | 95.7 ± 2.9 |
| 12 | - | 99.1 ± 2.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rabbits (Hypothetical Data)
| Parameter | Immediate-Release Formulation | Sustained-Release Formulation |
| Cmax (ng/mL) | 150.8 ± 15.2 | 85.3 ± 10.4 |
| Tmax (hours) | 1.0 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 450.6 ± 45.8 | 780.2 ± 80.5 |
| Half-life (t₁/₂) (hours) | 2.1 ± 0.3 | 6.5 ± 0.8 |
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Dose Dumping (Too rapid initial drug release from SR formulation) | - Inadequate polymer concentration or viscosity. - High proportion of soluble excipients. - Improper granulation or compression force. | - Increase the concentration or viscosity grade of the rate-controlling polymer (e.g., HPMC). - Incorporate a hydrophobic polymer or lipidic excipient into the matrix. - Optimize the granulation process and tablet hardness. |
| Incomplete Drug Release | - Too high polymer concentration or viscosity. - Poor wettability of the matrix. - Drug interaction with excipients. | - Decrease the concentration or viscosity grade of the polymer. - Include a channeling agent (e.g., lactose) or a surfactant in the formulation. - Conduct excipient compatibility studies. |
| High Batch-to-Batch Variability in Dissolution Profile | - Inconsistent raw material properties (e.g., particle size of drug or polymer). - Poor powder mixing. - Variations in the manufacturing process (e.g., compression force, granulation parameters). | - Ensure consistent quality of all raw materials. - Optimize the blending process to ensure uniform distribution of all components. - Validate and standardize the manufacturing process parameters. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - The dissolution method does not mimic the in vivo environment. - Complex in vivo absorption processes (e.g., pH-dependent solubility, enzymatic degradation). - Formulation is sensitive to gastrointestinal motility and food effects. | - Develop a more biorelevant dissolution method (e.g., using different pH media, adding enzymes or surfactants). - Investigate the solubility and stability of this compound at different physiological pH values. - Conduct pharmacokinetic studies under both fasted and fed conditions. |
Visualizations
Caption: Signaling pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of Etilefrine and Norepinephrine on Cardiac Output
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological effects of etilefrine and norepinephrine on cardiac output. The information presented is intended to support research and development efforts in the fields of cardiovascular pharmacology and critical care medicine.
Executive Summary
Etilefrine and norepinephrine are both sympathomimetic amines that increase blood pressure, but they exhibit distinct profiles in their effects on cardiac output. Norepinephrine, a potent α- and β1-adrenergic agonist, is a first-line vasopressor in septic shock, often leading to an increase in cardiac output through enhanced cardiac preload and contractility.[1] Etilefrine, acting on α1- and β1-adrenergic receptors, also increases cardiac output and is primarily used for treating hypotension.[2][3][4][5] While both drugs can enhance cardiac function, their specific applications and hemodynamic consequences differ. This guide synthesizes the available experimental data to elucidate these differences.
Mechanisms of Action and Signaling Pathways
Both etilefrine and norepinephrine exert their effects by stimulating adrenergic receptors, which are G-protein coupled receptors. Their primary targets in the cardiovascular system are α1- and β1-adrenergic receptors.
-
Norepinephrine: Primarily acts on α1-adrenergic receptors, causing potent vasoconstriction and an increase in systemic vascular resistance.[6][7] Its stimulation of β1-adrenergic receptors leads to increased heart rate (chronotropy) and contractility (inotropy).[6][7]
-
Etilefrine: Also stimulates both α1- and β1-adrenergic receptors.[2][4][5] This dual action results in vasoconstriction and a direct increase in cardiac contractility and heart rate, leading to an overall increase in cardiac output.[2][3][4]
The intracellular signaling pathways for these receptors are well-established. Stimulation of β1-adrenergic receptors activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased cardiac contractility and heart rate. Activation of α1-adrenergic receptors stimulates phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing vasoconstriction through an increase in intracellular calcium.
References
- 1. Early norepinephrine use in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. etilefrine | Dosing & Uses | medtigo [medtigo.com]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Efficacy of Etilefrine Hydrochloride in Hypotension Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of etilefrine hydrochloride with other therapeutic alternatives in established preclinical models of hypotension. The information presented is intended to support researchers and drug development professionals in the evaluation and selection of appropriate therapeutic agents for hypotension. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to this compound
This compound is a direct-acting sympathomimetic amine that exerts its therapeutic effects by stimulating both α1 and β1 adrenergic receptors.[1][2] Its dual action leads to peripheral vasoconstriction and increased cardiac output, making it an effective agent for elevating blood pressure in hypotensive states.[1][2] This guide will delve into the preclinical evidence supporting its use and compare its performance against other commonly used vasopressors.
Mechanism of Action: Signaling Pathways
The physiological effects of this compound and its alternatives are initiated through distinct signaling cascades. Understanding these pathways is crucial for predicting therapeutic efficacy and potential side effects.
This compound Signaling Pathway
This compound simultaneously activates α1 and β1 adrenergic receptors. Stimulation of α1-adrenergic receptors on vascular smooth muscle cells initiates a Gq-protein coupled cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This culminates in smooth muscle contraction and vasoconstriction.[1] Concurrently, stimulation of β1-adrenergic receptors in the heart, via a Gs-protein coupled pathway, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various intracellular proteins, resulting in increased heart rate and myocardial contractility.[1][2]
Midodrine Signaling Pathway
Midodrine is a prodrug that is metabolized to its active form, desglymidodrine.[3][4] Desglymidodrine is a selective α1-adrenergic receptor agonist.[3][5] Its mechanism of action is focused on the α1-adrenergic pathway, leading to vasoconstriction without direct cardiac stimulation.[4][5]
Norepinephrine Signaling Pathway
Norepinephrine is an endogenous catecholamine that acts as a potent agonist for α1, α2, and β1 adrenergic receptors. Its primary effect in the context of hypotension treatment is mediated through α1-receptor stimulation, leading to profound vasoconstriction. It also has significant β1-adrenergic effects, increasing heart rate and contractility.
In Vivo Hypotension Models: Efficacy Comparison
Preclinical animal models are essential for evaluating the efficacy of antihypotensive agents. This section details common models and presents comparative data for this compound and its alternatives.
Experimental Workflow: Orthostatic Hypotension Model
A common model to induce orthostatic hypotension involves anesthetizing an animal and subjecting it to a head-up tilt, which simulates the postural change that triggers hypotension in susceptible individuals.
Comparative Efficacy in an Orthostatic Hypotension Model
A study in urethane-anesthetized rabbits investigated the effects of etilefrine and midodrine on chlorpromazine-induced orthostatic hypotension.[2] The key findings are summarized below.
Experimental Protocol:
-
Animal Model: Urethane-anesthetized rabbits.
-
Hypotension Induction: Intravenous administration of chlorpromazine (0.1 mg/kg) followed by a 45-degree head-up tilt.
-
Drug Administration: Etilefrine (10 and 30 mg/kg) and midodrine (1 and 3 mg/kg) were administered intraduodenally.
-
Measurements: Arterial blood pressure was monitored continuously.
Data Summary:
| Treatment Group (Higher Dose) | Onset of Action | Mitigation of Hypotension |
| Etilefrine HCl (30 mg/kg) | Slower than midodrine | Significant |
| Midodrine (3 mg/kg) | Rapid (significant effect at 25 min) | Significant |
Data adapted from a comparative study in rabbits.[2]
The study concluded that both higher doses of etilefrine and midodrine significantly mitigated chlorpromazine-induced orthostatic hypotension.[2] Midodrine demonstrated a more rapid onset of action compared to etilefrine.[2]
Hemodynamic Effects in Anesthetized Dogs
Studies in anesthetized dogs provide further insights into the cardiovascular effects of etilefrine and midodrine.
Experimental Protocol (General):
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous infusion of etilefrine or midodrine at various doses.
-
Measurements: Hemodynamic parameters including blood pressure, heart rate, cardiac output, and regional blood flow were recorded.
Data Summary: Hemodynamic Effects
| Drug | Dose | Effect on Blood Pressure | Effect on Heart Rate | Effect on Cardiac Output | Effect on Regional Blood Flow |
| Etilefrine HCl | 0.04 mg/kg | ↑ Systolic, ↓ Diastolic | ↑ | Slightly ↑ | ↑ in normal myocardium |
| 0.2 mg/kg | Initial ↓ then ↑ | ↑ | Considerably ↑ | ↑ in normal & ischemic myocardium | |
| Midodrine | 0.3 & 0.6 mg/kg | - | - | Gradually ↓ | ↓ in most arterial beds |
| 0.1 mg/kg (in hypotensive model) | Attenuated decrease | No effect | Attenuated decrease | Reduced venous pooling |
Data compiled from studies in anesthetized dogs.[3][4][6]
In a model of experimentally induced postural hypotension in dogs, midodrine (0.1 mg/kg, i.v.) significantly attenuated the decrease in blood pressure and cardiac output caused by a 30-degree head-up tilt.[4] This effect was attributed to the constriction of the venous bed, which reduced venous pooling.[4] Another study in dogs showed that intravenous midodrine (0.3 and 0.6 mg/kg) gradually decreased cardiac output and blood flow in most arterial beds.[3] In contrast, etilefrine (0.04 and 0.2 mg/kg) increased blood pressure, heart rate, and cardiac output in dogs with partial ischemic myocardium.[6]
In Vitro Vascular Reactivity: A Comparison
The direct effects of vasopressors on blood vessels can be assessed using in vitro models, such as isolated arterial ring preparations.
Experimental Workflow: Isolated Artery Reactivity Assay
This ex vivo technique allows for the direct measurement of vascular smooth muscle contraction and relaxation in response to pharmacological agents.
Comparative In Vitro Efficacy
Summary and Conclusion
This compound is a sympathomimetic agent with a dual mechanism of action, stimulating both α1 and β1 adrenergic receptors to effectively raise blood pressure. Preclinical studies in animal models of orthostatic hypotension demonstrate its efficacy in mitigating blood pressure drops. When compared to midodrine, another α1-agonist, etilefrine shows a slower onset of action in a rabbit model of orthostatic hypotension.
In anesthetized dogs, etilefrine generally increases cardiac output and heart rate, while the effects of midodrine on these parameters can be more variable. The choice between etilefrine and other vasopressors will depend on the specific clinical scenario, including the desired onset of action and the need for direct cardiac stimulation. Further direct comparative studies, both in vivo and in vitro, are warranted to provide a more comprehensive understanding of the relative efficacy and safety profiles of these agents in various hypotension models.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The administration of any therapeutic agent should be guided by a qualified healthcare professional.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of midodrine on chlorpromazine-induced orthostatic hypotension in rabbits: comparison with amezinium, etilefrine and droxidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of midodrine on blood flow in dog vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of midodrine on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of midodrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilefrine vs. Dihydroergotamine for Circulatory Instability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of etilefrine and dihydroergotamine, two vasoconstrictor agents utilized in the management of circulatory instability, particularly orthostatic hypotension. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
Mechanism of Action
Etilefrine and dihydroergotamine elicit their therapeutic effects through distinct pharmacological pathways. Etilefrine primarily acts as a direct sympathomimetic agent, while dihydroergotamine exhibits a broader receptor profile, most notably interacting with serotonin and adrenergic receptors.
Etilefrine is a sympathomimetic amine that directly stimulates α1 and β1 adrenergic receptors[1][2][3].
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates blood pressure[1][2].
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect), contributing to an overall increase in cardiac output and blood pressure[1][2].
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid with a more complex mechanism of action. Its primary therapeutic effects in circulatory instability are attributed to its agonist activity at serotonin (5-HT) and α-adrenergic receptors[4][5][6].
-
5-HT1B/1D Receptor Agonism: DHE is a potent agonist at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors on vascular smooth muscle, including venous capacitance vessels, leads to vasoconstriction. This venoconstriction reduces peripheral venous pooling and increases venous return to the heart, thereby improving cardiac output and blood pressure upon standing[4][6][7].
-
α-Adrenergic Receptor Agonism: DHE also possesses agonist activity at α-adrenergic receptors, which contributes to its vasoconstrictive effects and helps to increase peripheral vascular resistance[5][6].
Comparative Efficacy: Experimental Data
Clinical and preclinical studies have investigated the hemodynamic effects of both etilefrine and dihydroergotamine in the context of circulatory instability. While a direct head-to-head comparison with extensive quantitative data is limited in publicly available literature, existing studies provide valuable insights into their individual and comparative effects.
A comparative study on individuals with circulatory instability following blood donation found no statistically significant differences in the effectiveness of 10 mg oral etilefrine versus 2 mg oral dihydroergotamine in managing the response to hypovolemia and orthostatic stress[8]. However, patients reportedly preferred etilefrine[8].
Another study comparing the intravenous administration of 0.25 mg/min of etilefrine and 0.5 mg of dihydroergotamine demonstrated that both drugs influenced the sympathetic nervous system's response to standing[9]. Dihydroergotamine was noted to increase venous tone, counteracting a decrease in cardiac output, while etilefrine directly stimulated alpha and beta-receptors[9].
Preclinical research in dogs with experimentally-induced postural hypotension showed that dihydroergotamine (10 µg/kg, i.v.) reduced the decrease in cardiac output induced by tilting, suggesting an effect on capacitance vessels. In contrast, etilefrine (0.1 mg/kg, i.v.) increased blood pressure and heart rate but did not significantly attenuate the tilt-induced drop in blood pressure or cardiac output, indicating a primary effect on resistance vessels with little impact on capacitance vessels[10].
The following table summarizes the key hemodynamic effects reported in various studies.
| Parameter | Etilefrine | Dihydroergotamine | Source(s) |
| Systolic Blood Pressure | Increase | Increase | [9][10] |
| Diastolic Blood Pressure | Increase | Increase | [8] |
| Heart Rate | Increase | Variable (may decrease due to reflex bradycardia) | [9][10] |
| Cardiac Output | Increase | No significant change or may counteract a decrease | [9][10] |
| Peripheral Vascular Resistance | Increase (at higher doses) | Increase | [11] |
| Venous Tone (Capacitance) | Minimal effect | Increase | [9][10] |
Experimental Protocols
The following are representative experimental protocols for the administration and evaluation of etilefrine and dihydroergotamine in studies of circulatory instability.
Protocol 1: Comparative Study in Post-Donation Circulatory Instability
-
Objective: To compare the protective effect of etilefrine and dihydroergotamine on circulatory instability after blood donation.
-
Subjects: 60 healthy blood donors (20 female, 40 male) with a history of circulatory instability.
-
Study Design: A cross-over, double-blind, randomized controlled trial.
-
Procedure:
-
Subjects were randomly assigned to receive either 10 mg of etilefrine orally or 2 mg of dihydroergotamine orally.
-
Following drug administration, 420 ml of blood was drawn.
-
Pulse rate and blood pressure were monitored during and after blood loss and in response to orthostatic stress (e.g., standing up).
-
A wash-out period of at least 8 weeks was observed.
-
Subjects then received the alternative drug and the procedure was repeated.
-
-
Data Analysis: Statistical comparison of pulse rate and blood pressure measurements between the two treatment groups.
-
Source: Based on the methodology described in Fortschr Med. 1978 May 4;96(17):935-8[8].
Protocol 2: Hemodynamic Effects in Experimentally-Induced Postural Hypotension (Canine Model)
-
Objective: To examine the effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs.
-
Subjects: Anesthetized mongrel dogs.
-
Procedure:
-
Postural hypotension was induced, likely through a combination of anesthesia and ganglionic blockade.
-
Hemodynamic parameters including blood pressure (BP), heart rate (HR), and cardiac output (CO) were continuously monitored.
-
A 60-degree head-up tilt was performed to induce a postural challenge.
-
In separate experiments, either dihydroergotamine (3 and 10 µg/kg) or etilefrine (0.1 mg/kg) was administered intravenously.
-
The effects of the drugs on baseline hemodynamic parameters and the response to the tilt test were recorded and analyzed.
-
-
Data Analysis: Comparison of pre- and post-drug measurements of BP, HR, and CO, both at baseline and during the tilt.
-
Source: Based on the methodology described in Biol Pharm Bull. 1994 Apr;17(4):519-23[10].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of etilefrine and dihydroergotamine, as well as a generalized experimental workflow for studying circulatory instability.
References
- 1. Cerebral haemodynamic effects of dihydroergotamine in patients with severe traumatic brain lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Haemodynamic effects of dihydroergotamine in patients with postural hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impelpharma.com [impelpharma.com]
- 9. [The effect of etilefrine and dihydroergotamine on sympathetic nervous system activity when standing up (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of orthostatic hypotension with dihydroergotamine and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Over Clinical Trial Design for Comparing Etilefrine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etilefrine formulations, supported by experimental data from cross-over clinical trials. It details the methodologies for key experiments and presents quantitative data in a structured format to facilitate comparison.
Experimental Protocols
A cross-over clinical trial is the design of choice for comparing different formulations of the same active pharmaceutical ingredient, such as etilefrine, to assess bioequivalence.[1][2] This design is efficient as each participant serves as their own control, reducing inter-subject variability.[3]
A typical two-period, two-sequence (AB/BA) cross-over design is recommended for bioequivalence studies of etilefrine formulations.[1]
Study Population: Healthy adult volunteers are typically recruited. Key inclusion criteria include being of a certain age (e.g., 18 years or older) and willing to provide informed consent. Exclusion criteria often include a history of clinically significant illnesses, drug or alcohol abuse, pregnancy, or known allergies to the drug class under investigation.
Study Design:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence AB or Sequence BA).
-
Treatment Period 1: Subjects in Sequence AB receive Formulation A (e.g., a new etilefrine formulation), and subjects in Sequence BA receive Formulation B (e.g., a reference etilefrine tablet). Blood samples are collected at predetermined time intervals to characterize the pharmacokinetic profile.
-
Washout Period: A washout period of adequate duration (typically at least five half-lives of the drug) is implemented between the two treatment periods to ensure the complete elimination of the drug from the first period. The half-life of etilefrine is approximately 2.5 hours, so a washout period of at least 12.5 hours would be necessary.[4]
-
Treatment Period 2: Subjects who initially received Formulation A now receive Formulation B, and those who received Formulation B now receive Formulation A. Blood sampling is repeated as in the first period.
Pharmacokinetic Analysis: Plasma concentrations of etilefrine are measured at various time points after drug administration. The primary pharmacokinetic parameters of interest include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure.
Example Protocol: Comparison of Etilefrine and its Prodrug
A study comparing the pharmacokinetics of 3H-etilefrine and its stearic acid ester prodrug utilized a cross-over design with six healthy male subjects.[5] Equimolecular oral doses of 20 mg of 3H-etilefrine and 44.42 mg of the prodrug were administered.[5] Plasma levels and renal excretion were measured to determine the relative bioavailability of the prodrug compared to etilefrine.[5]
Data Presentation
The following table summarizes pharmacokinetic data from studies comparing different etilefrine formulations.
| Formulation Comparison | Key Pharmacokinetic Parameters | Results | Reference |
| Oral Medicated Jelly vs. Market Tablet | Cmax Ratio (Jelly/Tablet) | 1.7-fold higher for the oral medicated jelly | [6] |
| Relative Bioavailability (Jelly vs. Tablet) | 154.55% | [6] | |
| Stearic Acid Ester Prodrug vs. Etilefrine | Relative Bioavailability (Prodrug vs. Etilefrine) | 51% | [5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow of a standard two-period, two-sequence cross-over clinical trial for comparing two etilefrine formulations.
Signaling Pathways of Etilefrine
Etilefrine is a sympathomimetic amine that acts as an agonist at both α1 and β1 adrenergic receptors.[7][8][9]
α1-Adrenergic Receptor Signaling:
Activation of α1-adrenergic receptors by etilefrine initiates a signaling cascade through the Gq protein, leading to vasoconstriction.[10][11]
β1-Adrenergic Receptor Signaling:
Stimulation of β1-adrenergic receptors in the heart by etilefrine activates the Gs protein, leading to increased heart rate and contractility.[8][9][12]
References
- 1. On Biostatistics and Clinical Trials: Crossover design in confirmatory therapeutic trials [onbiostatistics.blogspot.com]
- 2. Advancing Virtual Bioequivalence for Orally Administered Drug Products: Methodology, Real-World Applications and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crossover design for migraine preventives: an analyses of four randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Structural Basis of the Activation of Heterotrimeric Gs-protein by Isoproterenol-bound β1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Etilefrine Hydrochloride Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of etilefrine hydrochloride, benchmarked against alternative analytical techniques. The presented HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for pharmaceutical quality control.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method has been developed and validated for the determination of this compound, even in the presence of its oxidative degradation products.[1][2] This method is simple, sensitive, specific, and accurate, making it highly suitable for routine quality control analysis of this compound in pharmaceutical formulations.[1][2]
Experimental Protocol
The analysis is performed using a reversed-phase HPLC technique with the following experimental conditions:
-
Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[1][2]
-
Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio[1][2]
-
Injection Volume: 20 µL
Performance Data and Validation as per ICH Guidelines
The developed HPLC method was extensively validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.[1][2][3] The key validation parameters are summarized in the table below.
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity Range | 0.5 - 10 µg/mL | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | 0.9997 | - |
| Accuracy (% Recovery) | 99.56% ± 0.234 | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | 0.235% | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | 0.345% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.132 µg/mL | - |
| Limit of Quantification (LOQ) | 0.401 µg/mL | - |
| Specificity | The method is able to selectively analyze the drug in the presence of up to 80% of its oxidative degradate.[1][2] | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
Data sourced from Attia et al., 2016.[2]
Alternative Analytical Methods
While HPLC is a powerful and widely used technique, other methods have also been reported for the determination of this compound. These include:
-
Spectrophotometry: This is a simpler and more cost-effective method. Various spectrophotometric methods have been developed for this compound, including kinetic spectrophotometry and methods based on nitrosation and subsequent cobalt chelation.[4][5][6] These methods, however, may lack the specificity and sensitivity of HPLC, especially in the presence of interfering substances.
-
Spectrofluorimetry: This technique offers higher sensitivity than spectrophotometry but may require derivatization of the analyte.[4]
-
Flow Injection Analysis: This automated method can be used for the rapid analysis of a large number of samples.[5]
-
Capillary Electrophoresis: This high-resolution separation technique can also be employed for the analysis of this compound.[5]
The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample throughput, and available instrumentation. For regulatory submissions and quality control in a GMP environment, a validated stability-indicating HPLC method, as described above, is generally preferred.
HPLC Method Validation Workflow (ICH Guidelines)
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Spectrophotometric determination of this compound and ritodrine hydrochloride through nitrosation and subsequent cobalt chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etilefrine with Other Vasopressor Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasopressor agents is critical for therapeutic innovation and clinical application. This guide provides an objective, data-driven comparison of etilefrine against other commonly used vasopressors: norepinephrine, phenylephrine, and dopamine.
Etilefrine, a synthetic sympathomimetic amine, is primarily utilized in the management of hypotension, particularly orthostatic hypotension.[1][2] Its mechanism of action involves the stimulation of both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[3][4] This dual action leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure, and an increase in cardiac contractility and heart rate, further contributing to its pressor effect.[2] Some evidence also suggests a degree of β2-agonist action.[5] This profile distinguishes it from other vasopressors with more selective receptor affinities.
Comparative Data Summary
The following tables summarize quantitative data from comparative studies to facilitate a clear assessment of etilefrine against norepinephrine, phenylephrine, and dopamine.
Table 1: Receptor Activity Profile
| Vasopressor | α1-adrenergic | β1-adrenergic | β2-adrenergic | Dopaminergic |
| Etilefrine | ++ | ++ | + | - |
| Norepinephrine | +++ | ++ | + | - |
| Phenylephrine | +++ | - | - | - |
| Dopamine | + (dose-dependent) | ++ (dose-dependent) | + (dose-dependent) | +++ |
Relative receptor agonism is denoted by '+' symbols. This is a qualitative summary based on established pharmacology.
Table 2: Hemodynamic Effects
| Parameter | Etilefrine | Norepinephrine | Phenylephrine | Dopamine |
| Mean Arterial Pressure (MAP) | ↑↑ | ↑↑↑ | ↑↑ | ↑ (dose-dependent) |
| Heart Rate (HR) | ↑ | ↔ / ↓ (reflex) | ↓ (reflex) | ↑ |
| Cardiac Output (CO) | ↑ | ↔ / ↓ | ↓ | ↑ |
| Systemic Vascular Resistance (SVR) | ↑ | ↑↑↑ | ↑↑↑ | ↑ (high dose) |
Arrows indicate the general effect (↑ increase, ↓ decrease, ↔ no significant change). The magnitude of the effect is represented by the number of arrows.
Table 3: Clinical Comparison in Spinal Anesthesia-Induced Hypotension (Etilefrine vs. Phenylephrine)
| Outcome | Etilefrine | Phenylephrine | P-value |
| Umbilical Arterial pH | 7.27 ± 0.07 | 7.28 ± 0.07 | 0.493 |
| Total Vasopressor Dose (mL) | 5.66 | 6.51 | 0.024 |
| Total Time of Hypotension (min) | 2.78 | 3.25 | 0.021 |
Data from a multicenter, randomized, double-blind controlled clinical trial.[6]
Signaling Pathways
The vasoconstrictive and inotropic effects of these agents are mediated through G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades.
References
A Preclinical Comparative Analysis of Etilefrine and Midodrine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two sympathomimetic agents, etilefrine and midodrine, commonly investigated for the management of hypotensive states. The information presented is based on available preclinical experimental data, with a focus on their mechanisms of action, hemodynamic effects, and the methodologies used in their evaluation.
Mechanism of Action: A Tale of Two Agonists
Etilefrine and midodrine both elicit a pressor response through the activation of adrenergic receptors, yet their pharmacological profiles differ significantly.
Etilefrine is a direct-acting sympathomimetic amine that stimulates both α1- and β1-adrenergic receptors.[1] Its effect on α1-adrenergic receptors leads to vasoconstriction of arterioles and veins, thereby increasing peripheral resistance and venous return. The stimulation of β1-adrenergic receptors in the heart results in positive inotropic and chronotropic effects, increasing cardiac output.
Midodrine , in contrast, is an orally active prodrug that undergoes enzymatic hydrolysis to its active metabolite, desglymidodrine .[2] Desglymidodrine is a selective α1-adrenergic receptor agonist, exerting its effects primarily through vasoconstriction of both arterial and venous beds.[2][3] This selective action minimizes direct cardiac stimulation.
Signaling Pathways
The distinct receptor activation profiles of etilefrine and desglymidodrine translate to different intracellular signaling cascades.
References
- 1. The effect of oral etilefrine premedication on the incidence of hypotension during spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilefrine's Impact on Mean Arterial Pressure: A Comparative Analysis for Researchers
For researchers and drug development professionals navigating the landscape of vasopressors, a clear understanding of etilefrine's efficacy in modulating mean arterial pressure (MAP) is crucial. This guide provides a statistical analysis of etilefrine's effects on MAP, drawing on data from key clinical studies. We will objectively compare its performance with common alternatives such as phenylephrine, ephedrine, and norepinephrine, supported by detailed experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: A Brief Overview
Etilefrine is a direct sympathomimetic amine that stimulates both α- and β-adrenergic receptors. Its primary effect on mean arterial pressure is mediated through the stimulation of α1-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and an increase in peripheral vascular resistance. Concurrently, its β1-adrenergic agonist activity enhances cardiac output by increasing heart rate and myocardial contractility, further contributing to the elevation of blood pressure.
Comparative Efficacy in Clinical Studies
To provide a clear comparison, the following table summarizes the key findings from head-to-head clinical trials investigating the effect of etilefrine and its alternatives on mean arterial pressure.
| Comparison | Study | Patient Population | Dosage and Administration | Key Findings on Mean Arterial Pressure (MAP) |
| Etilefrine vs. Phenylephrine | Bolanos-Arboleda, D., et al. (2016) | 196 patients with hypotension during spinal anesthesia for cesarean delivery. | Etilefrine: 2 mg boluses every minute. Phenylephrine: 50 μg boluses every minute. | No statistically significant differences were observed in the hemodynamic behavior of Mean Blood Pressure (MBP) between the two groups during the first 10 minutes following the first episode of hypotension. |
| Etilefrine vs. Ephedrine | Taivainen, T., et al. (1991) | 30 elderly patients (ASA II-III, >65 years) with a 25% reduction in MAP during spinal anesthesia for hip surgery. | Etilefrine: 0.03 mg/kg boluses i.v. Ephedrine: 0.07 mg/kg boluses i.v. | Ephedrine was found to be slightly more potent in restoring MAP compared to etilefrine. |
| Etilefrine vs. Norepinephrine | Gaceta Médica Boliviana (2019) | 126 patients undergoing elective cesarean section under spinal anesthesia. | Etilefrine: 2 mg bolus. Norepinephrine: 5 μg bolus or 0.01 μg/kg/min infusion. | Mean arterial blood pressure was similarly controlled between the groups until birth; however, it was better controlled with norepinephrine infusion afterward. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these studies is essential for critical appraisal and replication.
Etilefrine vs. Phenylephrine in Hypotension during Spinal Anesthesia for Cesarean Section
-
Study Design: A multicenter, randomized, double-blind controlled clinical trial.
-
Participants: 196 patients experiencing hypotension (defined as systolic blood pressure < 100 mmHg and/or mean blood pressure < 60 mmHg) during spinal anesthesia for cesarean delivery.
-
Intervention: Patients were randomized to receive either 2 mg boluses of etilefrine or 50 μg boluses of phenylephrine every minute until blood pressure values were restored above the defined limits.
-
Primary Outcome: Fetal umbilical arterial pH.
-
Secondary Outcomes: Maternal hemodynamic variables including mean blood pressure, total vasopressor dose, and duration of hypotension.
Etilefrine vs. Ephedrine for Arterial Hypotension during Spinal Anesthesia in Elderly Patients
-
Study Design: A randomized, double-blind comparative study.
-
Participants: 30 elderly patients (over 65 years, ASA physical status II-III) who developed a 25% reduction in mean arterial pressure during spinal anesthesia for hip surgery.
-
Intervention: Patients were randomly allocated to receive intravenous boluses of either 0.07 mg/kg ephedrine or 0.03 mg/kg etilefrine when their MAP decreased by 25% from the preanesthetic baseline.
-
Outcome Measures: Changes in systolic arterial pressure (SAP), diastolic arterial pressure (DAP), and mean arterial pressure (MAP) following vasopressor administration.
Etilefrine vs. Norepinephrine for Prevention of Maternal Hypotension in Cesarean Section
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 126 patients scheduled for elective cesarean section under spinal anesthesia.
-
Intervention: Patients were divided into three groups: Group E received a 2 mg bolus of etilefrine, Group NB received a 5 μg bolus of norepinephrine, and Group NI received a 0.01 μg/kg/min infusion of norepinephrine to manage hypotension.
-
Outcome Measures: Control of mean arterial pressure and heart rate.
Signaling Pathway and Experimental Workflow
To visually represent the logical flow of a comparative clinical trial, the following diagram illustrates the experimental workflow for the study comparing etilefrine and phenylephrine.
Caption: Experimental workflow for the comparative trial of etilefrine and phenylephrine.
A Comparative Analysis of the Inotropic and Chronotropic Effects of Etilefrine and Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic (affecting the force of cardiac muscle contraction) and chronotropic (affecting the heart rate) effects of etilefrine and ephedrine. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct and overlapping properties of these two sympathomimetic agents.
Mechanism of Action: A Tale of Two Amines
Etilefrine and ephedrine, while both classified as sympathomimetic amines, exhibit nuanced differences in their mechanisms of action that underpin their respective inotropic and chronotropic profiles.
Etilefrine primarily acts as a direct agonist on adrenergic receptors. It displays a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, and also stimulates α1-adrenergic receptors found in vascular smooth muscle.[1] Stimulation of β1 receptors leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][2] Concurrently, α1 receptor activation results in vasoconstriction, leading to an increase in blood pressure.[2] Some studies also suggest a moderate catecholamine-releasing activity, contributing to its sympathomimetic effects.[1]
Ephedrine , in contrast, exerts its effects through a dual mechanism. It acts as both a direct and indirect sympathomimetic agent.[3] Directly, it stimulates α- and β-adrenergic receptors.[3] Indirectly, and more significantly, it triggers the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, thereby increasing the concentration of this potent neurotransmitter in the synaptic cleft.[3] This surge in norepinephrine amplifies the stimulation of both α- and β-adrenergic receptors, resulting in positive inotropic and chronotropic effects, as well as peripheral vasoconstriction.[3][4]
Signaling Pathways
The signaling cascades initiated by etilefrine and ephedrine converge on similar downstream effectors within cardiomyocytes, ultimately leading to their observed cardiac effects.
Quantitative Comparison of Inotropic and Chronotropic Effects
The following tables summarize experimental data on the inotropic and chronotropic effects of etilefrine and ephedrine. It is important to note that the data are derived from different experimental models and species, which may influence the observed potencies and effects.
Table 1: Inotropic Effects (Increase in Force of Contraction)
| Drug | Species | Preparation | Concentration/Dose | Observed Effect | Citation |
| Etilefrine | Dog | Isolated, blood-perfused left ventricular preparations | 0.1 - 10 µg (intra-arterial) | Dose-dependent increase in contractile force. | [1] |
| Ephedrine | Mouse | Isolated, electrically driven left atrial preparations | 1 - 100 µM | Concentration-dependent positive inotropic effect. | [5] |
Table 2: Chronotropic Effects (Increase in Heart Rate)
| Drug | Species | Preparation | Concentration/Dose | Observed Effect | Citation |
| Etilefrine | Dog | Isolated, blood-perfused right atrial preparations | 0.1 - 10 µg (intra-arterial) | Dose-dependent increase in sinus rate. | [1] |
| Ephedrine | Mouse | Isolated, spontaneously beating right atrial preparations | 1 - 100 µM | Concentration-dependent positive chronotropic effect. | [5] |
Experimental Protocols
The evaluation of inotropic and chronotropic effects of pharmacological agents like etilefrine and ephedrine often relies on ex vivo preparations of cardiac tissue. Two common methodologies are the Langendorff heart preparation and the isolated organ bath.
Langendorff Heart Preparation
The Langendorff heart preparation allows for the study of the entire heart in an isolated, perfused system, free from systemic neural and hormonal influences.
Methodology:
-
Animal Preparation: The experimental animal (e.g., rat, rabbit, guinea pig) is anesthetized, and the heart is rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit solution), oxygenated with 95% O2 and 5% CO2 and maintained at 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Measurement of Inotropy: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt), which are indices of myocardial contractility.
-
Measurement of Chronotropy: Heart rate is monitored via electrocardiogram (ECG) recordings or by measuring the frequency of ventricular contractions.
-
Drug Administration: Etilefrine or ephedrine is introduced into the perfusion solution at varying concentrations to establish a dose-response relationship.
Isolated Organ Bath
This technique is used to study the contractility of isolated cardiac muscle strips, such as papillary muscles or atrial preparations.
Methodology:
-
Tissue Dissection: Specific cardiac tissues (e.g., right atria for chronotropy, left atria or papillary muscle for inotropy) are carefully dissected from the heart of a euthanized animal.
-
Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (typically 37°C). One end of the tissue is fixed, and the other is connected to a force transducer.
-
Stimulation (for Inotropy): For non-spontaneously beating tissues like ventricular muscle, electrical stimulation is applied to induce regular contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline of contractile force (for inotropy) or spontaneous beating rate (for chronotropy) is achieved.
-
Drug Administration: Cumulative concentrations of etilefrine or ephedrine are added to the organ bath to generate a concentration-response curve.
-
Data Recording: The force of contraction or the rate of spontaneous contractions is recorded and analyzed.
Summary and Conclusion
Both etilefrine and ephedrine are effective in increasing heart rate and myocardial contractility. The primary distinction lies in their mechanism of action: etilefrine is a direct-acting sympathomimetic with a preference for β1-adrenergic receptors, while ephedrine's effects are largely mediated by the indirect release of norepinephrine. This difference can have implications for their clinical use, particularly in scenarios where endogenous catecholamine stores may be depleted, potentially reducing the efficacy of ephedrine. The choice between these agents in a research or clinical setting should be guided by a thorough understanding of their distinct pharmacological profiles.
References
- 1. Pharmacological analysis of positive chronotropic and inotropic responses to etilefrine in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Etilefrine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Etilefrine hydrochloride, a sympathomimetic agent, is classified as toxic if swallowed and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not only a matter of safety but also a legal requirement under various regulations.
Regulatory Framework
The disposal of this compound, like other pharmaceutical and chemical waste, is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] For healthcare and laboratory settings, the EPA's Subpart P regulations provide specific guidance on the management of hazardous waste pharmaceuticals.[2][4] It is imperative that all personnel handling such materials are trained on these regulations and any applicable state and local rules.[2][5]
Hazard Classification and Handling
According to its Safety Data Sheet (SDS), this compound is categorized as "Acute Toxicity - Oral 3" with the hazard statement H301: "Toxic if swallowed".[6] It is also classified as causing serious eye irritation.[6] The United Nations number for its transport is UN 2811, designating it as a "TOXIC SOLID, ORGANIC, N.O.S." (Not Otherwise Specified).[6][7]
When handling this compound, researchers must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8][9]
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the proper disposal of this compound from a laboratory setting. This process is designed to ensure safety and compliance with regulatory standards.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing papers or spatulas, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[5][10]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in designated sharps containers.[10]
-
Aqueous Solutions: Dilute aqueous solutions may have specific disposal requirements based on local regulations. However, due to its toxicity, drain disposal is not recommended.[8][9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
2. Containerization and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.[10][11][12]
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).[10][12]
-
Keep containers securely closed when not in use.[10]
3. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][11]
-
The SAA must be inspected weekly for leaks and proper container management.[5][11]
-
Segregate this compound waste from incompatible materials. For instance, keep it separate from strong oxidizing agents.[13]
4. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][3]
-
Complete all necessary waste disposal paperwork accurately and retain copies for your records.
Quantitative Data Summary
| Parameter | Specification | Source |
| UN Number | 2811 | [6] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [6][7] |
| Transport Hazard Class | 6.1 (Toxic substances) | [6] |
| Packing Group | III | [6] |
| Hazard Class (GHS) | Acute Toxicity - Oral 3; Eye Irritation 2A | [6] |
| Hazard Statement | H301: Toxic if swallowed; H319: Causes serious eye irritation | [6] |
Experimental Protocol Considerations
No specific experimental protocols requiring unique disposal procedures for this compound were identified in the provided search results. However, any experimental procedure involving this compound should conclude with a decontamination step. All surfaces and non-disposable equipment should be thoroughly cleaned. The cleaning materials (e.g., wipes, absorbent pads) should be disposed of as solid hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
